2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid
Description
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Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-dihydroisoindole-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-8-9-6-4-5-7-10(9)11(15)12(16)17/h4-7,11H,8H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMCBMREDOQCDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373166 | |
| Record name | 2-(tert-Butoxycarbonyl)-2,3-dihydro-1H-isoindole-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221352-46-1 | |
| Record name | 2-(1,1-Dimethylethyl) 1,3-dihydro-2H-isoindole-1,2-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=221352-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(tert-Butoxycarbonyl)-2,3-dihydro-1H-isoindole-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(tert-butoxycarbonyl)isoindoline-1-carboxylic acid, a valuable building block in medicinal chemistry and pharmaceutical development. This document details the prevalent synthetic route, experimental protocols, and relevant quantitative data, offering a practical resource for laboratory-scale preparation.
Introduction
This compound, often abbreviated as N-Boc-isoindoline-1-carboxylic acid, is a protected amino acid derivative featuring a rigid isoindoline scaffold. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled reactions in multi-step syntheses, making this compound a key intermediate in the development of various therapeutic agents, including protease inhibitors, kinase inhibitors, and compounds targeting neurological disorders.[1][2] Its structural features are particularly useful for introducing conformational constraints in peptide mimetics and other bioactive molecules.
Synthetic Pathway Overview
The most common and straightforward synthesis of this compound involves the N-protection of the parent amino acid, isoindoline-1-carboxylic acid. This reaction utilizes di-tert-butyl dicarbonate (Boc₂O) as the Boc-group source in the presence of a suitable base.
The overall transformation is depicted in the following reaction scheme:
Caption: General reaction scheme for the N-Boc protection of isoindoline-1-carboxylic acid.
Experimental Protocol
Materials:
-
Isoindoline-1-carboxylic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Hydrochloric acid (HCl), 1M solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask, suspend isoindoline-1-carboxylic acid (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Base Addition: To the suspension, add triethylamine (1.2 - 1.5 equivalents). Stir the mixture at room temperature until the starting material fully dissolves.
-
Boc Anhydride Addition: Cool the solution to 0 °C using an ice bath. Add di-tert-butyl dicarbonate (1.1 - 1.3 equivalents) portion-wise to the stirred solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding 1M HCl solution and transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers and wash sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Quantitative Data
Specific yield and reaction conditions for the synthesis of this compound are not detailed in the available literature. However, for analogous N-Boc protection reactions of similar substrates, yields are typically in the moderate to high range. The following table presents expected parameters based on general organic synthesis principles and data for related compounds.
| Parameter | Expected Value/Condition |
| Reactant Ratios | |
| Isoindoline-1-carboxylic acid | 1.0 eq |
| Di-tert-butyl dicarbonate | 1.1 - 1.3 eq |
| Triethylamine | 1.2 - 1.5 eq |
| Reaction Conditions | |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours |
| Purification | |
| Method | Flash Column Chromatography (Silica Gel) |
| Eluent System | Ethyl Acetate / Hexanes gradient |
| Product Characteristics | |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₄H₁₇NO₄ |
| Molecular Weight | 263.29 g/mol |
| Purity (typical) | >95% |
Logical Workflow for Synthesis and Purification
The following diagram illustrates the logical workflow of the synthesis and purification process.
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
Conclusion
The synthesis of this compound is a crucial step for the development of more complex molecules in the pharmaceutical industry. The N-Boc protection of isoindoline-1-carboxylic acid is a robust and reproducible method that can be readily implemented in a laboratory setting. This guide provides a solid foundation for researchers and scientists to produce this valuable synthetic intermediate. Further optimization of reaction conditions may be necessary to achieve maximum yield and purity depending on the scale of the synthesis.
References
physicochemical properties of Boc-isoindoline-1-carboxylic acid
An In-depth Technical Guide on the Physicochemical Properties of Boc-isoindoline-1-carboxylic Acid
Introduction
N-tert-butoxycarbonyl-isoindoline-1-carboxylic acid, commonly referred to as Boc-isoindoline-1-carboxylic acid, is a heterocyclic compound that serves as a valuable building block in medicinal chemistry and organic synthesis.[1] Its structure, featuring a protected amine and a carboxylic acid on a rigid isoindoline scaffold, makes it a versatile intermediate for the synthesis of more complex molecules, including pharmaceutical agents.[1][2] Understanding the physicochemical properties of this compound is crucial for its effective use in reaction design, purification, formulation, and for predicting its behavior in biological systems. This guide provides a detailed overview of its key physicochemical properties and the experimental protocols for their determination.
Physicochemical Data Summary
The following table summarizes the known and predicted .
| Property | Value | Source |
| CAS Number | 221352-46-1 | [1][3][4] |
| Molecular Formula | C₁₄H₁₇NO₄ | [1][4][5] |
| Molecular Weight | 263.29 g/mol | [4][5] |
| Appearance | White to off-white powder | [1] |
| Melting Point | Data not available. Expected for a solid organic acid. | |
| Solubility | Data not available. Predicted to be soluble in many organic solvents (e.g., methanol, ethyl acetate, chloroform) and aqueous bases; insoluble in water and petroleum ether. | |
| pKa | Data not available. Estimated to be ~4-5 for the carboxylic acid in aqueous solution. | |
| logP | Data not available. |
Experimental Protocols
Detailed methodologies for determining the core physicochemical properties are outlined below. These are generalized protocols applicable to solid organic compounds like Boc-isoindoline-1-carboxylic acid.
Melting Point Determination
The melting point provides information about the purity of a compound. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.[6]
Methodology: Capillary Method using a Mel-Temp Apparatus [6]
-
Sample Preparation: A small amount of the dry, finely powdered compound is packed into a glass capillary tube to a height of 1-2 mm.[7][8]
-
Apparatus Setup: The capillary tube is placed into the heating block of a melting point apparatus (e.g., Mel-Temp) alongside a calibrated thermometer.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.[6]
-
Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[8]
Solubility Determination
A qualitative solubility analysis can provide insights into the polarity and the presence of acidic or basic functional groups within a molecule.[9]
Methodology: Systematic Solubility Testing [10][11]
-
Water Solubility: Add approximately 25 mg of the compound to 0.75 mL of deionized water in a test tube. Shake vigorously. If the compound dissolves, its acidity or basicity can be tested with litmus paper.[10][11]
-
Aqueous Base Solubility: If the compound is insoluble in water, test its solubility in 0.75 mL of 5% aqueous sodium hydroxide (NaOH) solution. Solubility indicates the presence of an acidic functional group, such as a carboxylic acid or a phenol.[9]
-
Aqueous Strong Acid Solubility: If the compound is insoluble in water and aqueous base, test its solubility in 0.75 mL of 5% aqueous hydrochloric acid (HCl). Solubility suggests the presence of a basic functional group, such as an amine.[11]
-
Organic Solvent Solubility: Test solubility in various organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane) by adding ~25 mg of the compound to 0.75 mL of the solvent and observing for dissolution. This helps to classify the compound based on polarity.
pKa Determination
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For Boc-isoindoline-1-carboxylic acid, this refers to the dissociation of the carboxylic acid proton.
Methodology: Potentiometric Titration [12]
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (like methanol or DMSO) to ensure solubility.[13]
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized by the base).
LogP Determination
The partition coefficient (P), usually expressed as its logarithm (logP), measures the differential solubility of a compound in a two-phase system of an immiscible organic solvent (typically n-octanol) and water. It is a key indicator of a molecule's lipophilicity.
Methodology: Shake-Flask Method [14][15]
-
Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation.[16]
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). An equal volume of the second phase is added.
-
Equilibration: The biphasic mixture is shaken vigorously in a separatory funnel for a set period to allow the compound to partition between the two layers until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the layers have clearly separated.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[15]
Visualizations
Experimental Workflow Diagram
The following diagram illustrates a logical workflow for the physicochemical characterization of a novel compound like Boc-isoindoline-1-carboxylic acid.
References
- 1. chemimpex.com [chemimpex.com]
- 2. N-Boc-indoline-7-carboxylic Acid|Pharmaceutical Building Block [benchchem.com]
- 3. 221352-46-1 Cas No. | N-Boc-isoindoline-1-carboxylic acid | Apollo [store.apolloscientific.co.uk]
- 4. scbt.com [scbt.com]
- 5. 1-Boc-indoline-7-carboxylic acid, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. byjus.com [byjus.com]
- 9. www1.udel.edu [www1.udel.edu]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. scribd.com [scribd.com]
- 12. m.youtube.com [m.youtube.com]
- 13. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. acdlabs.com [acdlabs.com]
- 16. agilent.com [agilent.com]
In-Depth Technical Guide: 2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid
CAS Number: 221352-46-1
Abstract
This technical guide provides a comprehensive overview of 2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid, a key building block in modern organic and medicinal chemistry. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's physicochemical properties, synthesis, and applications. This guide includes tabulated data for easy reference, detailed experimental protocols for key reactions, and visualizations of relevant chemical and biological pathways to facilitate a deeper understanding of its utility in the synthesis of complex, biologically active molecules.
Introduction
This compound, also known as N-Boc-isoindoline-1-carboxylic acid, is a heterocyclic compound featuring a bicyclic isoindoline core. The presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a carboxylic acid at the 1-position makes it a versatile intermediate in pharmaceutical and chemical synthesis.[1][2] The Boc group provides a stable yet readily cleavable protecting group for the amine functionality, which is crucial for multi-step synthetic sequences.[3] This allows for selective reactions at the carboxylic acid moiety without interference from the nitrogen atom. The rigid isoindoline scaffold is a common feature in a variety of biologically active compounds, including those with applications in treating neurological disorders.[2][4]
Physicochemical and Spectroscopic Data
The structural and physical properties of this compound are summarized in the tables below. While specific experimental spectroscopic data for this exact compound is not widely available in the cited literature, representative data for closely related isoindoline structures are provided for reference.
General Properties
| Property | Value | Reference |
| CAS Number | 221352-46-1 | |
| Molecular Formula | C₁₄H₁₇NO₄ | [4] |
| Molecular Weight | 263.29 g/mol | [4] |
| Appearance | White to off-white powder | |
| Storage | 2-8°C, under dry conditions | [4] |
Spectroscopic Data (Representative)
While specific NMR spectra for this compound were not found in the reviewed literature, the following table provides expected chemical shift ranges based on analogous structures and general principles of NMR spectroscopy for carboxylic acids.[5]
| ¹H NMR | Expected Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad singlet) |
| Aromatic Protons (Ar-H) | 7.2 - 7.8 (multiplet) |
| Isoindoline Core Protons | 4.0 - 5.0 (multiplets) |
| Boc Group (-C(CH₃)₃) | 1.4 - 1.6 (singlet) |
| ¹³C NMR | Expected Chemical Shift (ppm) |
| Carboxylic Carbonyl (-COOH) | 170 - 185 |
| Boc Carbonyl (-COO-) | 150 - 160 |
| Aromatic Carbons (Ar-C) | 120 - 145 |
| Boc Quaternary Carbon (-C(CH₃)₃) | 75 - 85 |
| Isoindoline Core Carbons | 45 - 65 |
| Boc Methyl Carbons (-C(CH₃)₃) | 25 - 30 |
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives often involves the protection of the isoindoline nitrogen followed by functional group manipulations. Asymmetric synthesis is crucial for producing enantiomerically pure compounds for pharmaceutical applications.[6]
General Synthesis Workflow
The general approach to synthesizing N-protected isoindoline carboxylic acids involves the protection of the nitrogen atom of the parent isoindoline-1-carboxylic acid.
Representative Experimental Protocol: Asymmetric Synthesis of a Chiral Isoindoline-1-carboxylic Acid Ester
While a specific protocol for the title compound is not available, the following is a representative procedure for the asymmetric synthesis of a related chiral isoindoline-1-carboxylic acid ester, which highlights the key chemical transformations.[6]
Step 1: Palladium/Brønsted Acid-Catalyzed Intramolecular Allylic Amination
A chiral sulfinyl group is used to induce asymmetry in a palladium-catalyzed intramolecular cyclization to form the isoindoline ring system.
-
To a solution of the appropriate starting material (a substituted 2-allylbenzaldehyde) and a chiral tert-butanesulfinamide in a suitable solvent (e.g., toluene), add a palladium catalyst (e.g., Pd(PPh₃)₄) and a Brønsted acid co-catalyst (e.g., benzoic acid).
-
Heat the reaction mixture under an inert atmosphere until the reaction is complete, as monitored by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction and extract the product with an organic solvent.
-
Purify the crude product by flash column chromatography to yield the chiral N-sulfinyl-isoindoline.
Step 2: Conversion to the Isoindoline-1-carboxylic Acid Ester
The N-sulfinyl-isoindoline is then converted to the corresponding carboxylic acid ester through a two-step oxidation sequence.
-
Oxidize the N-sulfinyl-isoindoline using an appropriate oxidizing agent (e.g., m-CPBA) to the corresponding sulfonyl derivative.
-
Cleave the sulfonyl group under reducing conditions (e.g., with samarium(II) iodide) and subsequently trap the resulting intermediate with an electrophile to introduce the ester functionality.
-
Purify the final product by column chromatography.
Applications in Drug Discovery and Development
The isoindoline scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[3] Derivatives of isoindoline have shown a wide range of biological activities, including anti-inflammatory and anticancer properties.[2] this compound serves as a valuable building block for the synthesis of these complex molecules.
Role as a Chiral Building Block
The carboxylic acid and the protected amine functionalities make this compound an ideal starting material for peptide coupling and the formation of heterocyclic systems.[4] Its rigid structure is particularly useful in the design of protease and kinase inhibitors, where a well-defined three-dimensional structure is often required for potent and selective binding to the enzyme's active site.[4]
Example of a Biological Target for Isoindoline Derivatives: Carbonic Anhydrases
While a direct synthetic route from this compound to a specific carbonic anhydrase (CA) inhibitor is not documented in the searched literature, isoindoline-1,3-dione derivatives have been synthesized and shown to be potent and selective inhibitors of tumor-associated CA isoforms, such as CA IX.
Signaling Pathway Context: The Role of CA IX in Tumor Hypoxia
Carbonic anhydrase IX is a transmembrane enzyme that is overexpressed in many types of solid tumors in response to hypoxia (low oxygen levels). Its activity is linked to the regulation of intracellular and extracellular pH, which is critical for tumor cell survival, proliferation, and invasion.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its protected amine and reactive carboxylic acid functionalities, combined with the rigid isoindoline core, make it an ideal starting material for creating a diverse range of compounds with potential therapeutic applications. While detailed experimental data for this specific compound is limited in publicly available literature, the information on related structures and their applications underscores its importance for medicinal chemists and researchers in the life sciences. Further research into the synthesis and application of this compound is warranted to fully explore its potential in the development of novel therapeutics.
References
- 1. This compound [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-(Tert-butoxycarbonyl)isoindoline-5-carboxylic acid | 149353-71-9 | Benchchem [benchchem.com]
- 4. (R)-2-(tert-butoxycarbonyl)isoindoline-1-carboxylicacid [myskinrecipes.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical characteristics of 2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid. Due to the limited availability of specific experimental data in the public domain for this exact molecule, this guide presents expected spectroscopic and physicochemical properties based on known data for structurally related compounds and general principles of organic chemistry. The provided experimental protocols are generalized and may require optimization for specific laboratory conditions.
Molecular Structure and Chemical Properties
This compound, with the CAS Number 221352-46-1, is a derivative of isoindoline, a heterocyclic organic compound.[1] The structure features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the isoindoline ring system and a carboxylic acid group at the 1-position. The Boc group is a common protecting group in organic synthesis, particularly in peptide chemistry, due to its stability under various conditions and its facile removal under acidic conditions.[2] The isoindoline scaffold itself is a key structural motif in a number of pharmaceutical compounds.[3][4]
Table 1: General and Physicochemical Properties
| Property | Value | Source/Justification |
| Molecular Formula | C₁₄H₁₇NO₄ | [5] |
| Molecular Weight | 263.29 g/mol | [5] |
| CAS Number | 221352-46-1 | [5] |
| Appearance | Expected to be a white to off-white solid | Based on similar Boc-protected amino acids. |
| Solubility | Soluble in organic solvents like methanol, ethanol, DMSO, and DMF. Limited solubility in water. | General solubility characteristics of Boc-protected amino acids. |
| Storage | Store in a cool, dry place. | Standard for organic compounds. |
Spectroscopic Data (Expected)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Expected ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~10-13 | Broad Singlet | 1H | Carboxylic acid proton (-COOH) |
| ~7.2-7.5 | Multiplet | 4H | Aromatic protons of the isoindoline ring |
| ~5.0-5.5 | Singlet/Doublet | 1H | Methine proton at C1 (-CH(COOH)-) |
| ~4.5-5.0 | Multiplet | 2H | Methylene protons of the isoindoline ring (-CH₂-) |
| ~1.4-1.6 | Singlet | 9H | Tert-butyl protons (-C(CH₃)₃) |
Table 3: Expected ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~170-180 | Carboxylic acid carbonyl carbon (-C OOH) |
| ~155 | Carbonyl carbon of the Boc group (-OC O-) |
| ~135-145 | Quaternary aromatic carbons of the isoindoline ring |
| ~120-130 | Aromatic CH carbons of the isoindoline ring |
| ~80 | Quaternary carbon of the Boc group (-C (CH₃)₃) |
| ~60-70 | Methine carbon at C1 (-C H(COOH)-) |
| ~50-60 | Methylene carbon of the isoindoline ring (-C H₂-) |
| ~28 | Methyl carbons of the Boc group (-C(C H₃)₃) |
Infrared (IR) Spectroscopy
Table 4: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch of the carboxylic acid |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1740 | Strong | C=O stretch of the Boc carbonyl |
| ~1700 | Strong | C=O stretch of the carboxylic acid carbonyl |
| ~1600, ~1480 | Medium | C=C stretch of the aromatic ring |
| ~1160 | Strong | C-O stretch of the Boc group |
Mass Spectrometry (MS)
Table 5: Expected Mass Spectrometry Fragmentation
| m/z | Fragment |
| 264.1230 | [M+H]⁺ (Calculated for C₁₄H₁₇NO₄ + H⁺) |
| 208.0817 | [M - C₄H₉O]⁺ (Loss of tert-butoxy group) |
| 164.0919 | [M - C₅H₉O₂]⁺ (Loss of Boc group) |
| 218.1125 | [M - COOH]⁺ (Loss of carboxylic acid group) |
| 57.0704 | [C₄H₉]⁺ (tert-butyl cation) |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and purification of this compound. These are based on standard procedures for similar compounds and may require optimization.
Synthesis of this compound
This proposed synthesis involves the N-protection of isoindoline-1-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Isoindoline-1-carboxylic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Dioxane and water (or other suitable solvent system)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve isoindoline-1-carboxylic acid in a mixture of dioxane and water.
-
Add sodium bicarbonate to the solution and stir until dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate in dioxane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the dioxane under reduced pressure.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted Boc₂O.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to yield the crude product.
Caption: Proposed synthesis workflow for this compound.
Purification Protocol
Purification can be achieved by recrystallization or column chromatography.
Recrystallization:
-
Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate).
-
Slowly add a solvent in which the product is poorly soluble (e.g., hexane) until the solution becomes cloudy.
-
Add a few drops of the hot solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.
Column Chromatography:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Load the sample onto the column.
-
Elute with a gradient of ethyl acetate in hexane.
-
Collect fractions and combine those containing the pure product (as determined by TLC).
-
Evaporate the solvent to obtain the purified product.
Caption: General purification strategies for the target compound.
Biological Activity and Signaling Pathways
Based on available literature, there is no specific information detailing the biological activity or involvement in any signaling pathways for this compound. However, the isoindoline core is present in various biologically active molecules and approved drugs, suggesting that derivatives of this compound could be of interest in drug discovery.[3][4] For instance, isoindoline derivatives have been investigated for their potential as anti-inflammatory, analgesic, and anticancer agents.[6][7] The primary role of this compound is as a building block in organic synthesis, particularly for the introduction of the isoindoline-1-carboxylic acid moiety in a protected form.[2]
Caption: Relationship between the target compound and its known/potential applications.
Conclusion
This compound is a valuable synthetic intermediate for the preparation of more complex molecules containing the isoindoline-1-carboxylic acid scaffold. While specific experimental data for this compound is not widely published, its chemical and spectroscopic properties can be reasonably predicted based on its structure. The generalized protocols provided herein offer a starting point for its synthesis and purification. Further research is warranted to explore the potential biological activities of derivatives of this compound.
References
- 1. Isoindoline - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. molbase.com [molbase.com]
- 6. Design, synthesis of novel isoindoline hybrids as COX-2 inhibitors: Anti-inflammatory, analgesic activities and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of Boc-isoindoline-1-carboxylic Acid: A Technical Guide
For Immediate Release
This technical guide offers an in-depth exploration of the solubility characteristics of Boc-isoindoline-1-carboxylic acid, a key building block in contemporary drug discovery and organic synthesis. Aimed at researchers, medicinal chemists, and professionals in pharmaceutical development, this document provides a consolidated overview of its solubility in common organic solvents, alongside detailed experimental protocols for solubility determination.
Executive Summary
Boc-isoindoline-1-carboxylic acid is a conformationally constrained amino acid derivative widely utilized in the synthesis of novel therapeutic agents. Its solubility profile is a critical parameter for reaction optimization, purification, and formulation development. While specific quantitative solubility data is not extensively documented in publicly available literature, this guide synthesizes qualitative information based on the general behavior of structurally related Boc-protected amino acids and carboxylic acids. The subsequent sections provide a qualitative solubility summary and a comprehensive experimental protocol for precise solubility determination.
Qualitative Solubility Profile
The solubility of Boc-isoindoline-1-carboxylic acid is dictated by the interplay of its polar carboxylic acid group and the bulky, nonpolar tert-butyloxycarbonyl (Boc) protecting group. Based on the behavior of analogous compounds, a general solubility profile can be inferred. The following table summarizes the expected qualitative solubility in a range of common organic solvents. It is important to note that these are general guidelines, and empirical determination is recommended for precise measurements.
| Solvent Category | Solvent Examples | Expected Qualitative Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble to Highly Soluble | The polar nature of the solvent can effectively solvate the carboxylic acid moiety, while the aprotic character accommodates the entire molecule.[1] |
| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a polar aprotic solvent capable of dissolving many Boc-protected amino acids.[1] | |
| Polar Protic | Methanol (MeOH) | Sparingly Soluble to Soluble | The hydroxyl group can interact with the carboxylic acid, but the overall polarity may be less favorable for the nonpolar Boc group compared to polar aprotic solvents. |
| Ethanol (EtOH) | Sparingly Soluble | Similar to methanol, but its slightly lower polarity may result in reduced solubility. | |
| Nonpolar | Dichloromethane (DCM) | Sparingly Soluble | The nonpolar nature of DCM is less suited to solvate the polar carboxylic acid group.[1] |
| Diethyl Ether (Et₂O) | Insoluble to Sparingly Soluble | Generally, carboxylic acids exhibit low solubility in nonpolar ethers. | |
| Aqueous | Water (H₂O) | Insoluble | The large, nonpolar Boc group significantly reduces aqueous solubility despite the presence of the carboxylic acid.[1] |
Experimental Protocol: Thermodynamic Solubility Determination
For accurate and reproducible solubility data, the shake-flask method to determine thermodynamic (equilibrium) solubility is recommended.[2][3] This method involves equilibrating an excess of the solid compound in the solvent of interest and subsequently quantifying the concentration of the dissolved solute.
Materials and Equipment
-
Boc-isoindoline-1-carboxylic acid (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled incubator or water bath
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid Boc-isoindoline-1-carboxylic acid to a series of vials, ensuring a visible amount of undissolved solid remains at equilibrium.
-
Add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). The equilibration time should be determined experimentally by taking measurements at different time points until the concentration plateaus.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
To separate the dissolved solute from the undissolved solid, either:
-
Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Filtration: Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. Ensure the filter is pre-wetted with the solvent to minimize compound adsorption.
-
-
-
Quantification:
-
Prepare a series of standard solutions of Boc-isoindoline-1-carboxylic acid of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a suitable analytical method:
-
HPLC-UV: This is the preferred method for its specificity and sensitivity. Develop an isocratic or gradient method to separate the analyte from any potential impurities. The concentration is determined by comparing the peak area of the sample to a calibration curve generated from the standards.[4][5]
-
UV-Vis Spectrophotometry: If the compound has a suitable chromophore and no interfering species are present, a UV-Vis spectrophotometer can be used. The absorbance of the sample is measured at the wavelength of maximum absorbance (λmax) and the concentration is calculated using a calibration curve.
-
-
-
Data Analysis:
-
Calculate the solubility of Boc-isoindoline-1-carboxylic acid in each solvent, typically expressed in mg/mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of thermodynamic solubility.
Caption: Experimental workflow for thermodynamic solubility determination.
Conclusion
Understanding the solubility of Boc-isoindoline-1-carboxylic acid is paramount for its effective application in research and development. While quantitative data remains sparse, the qualitative trends and the detailed experimental protocol provided in this guide offer a robust framework for scientists to determine its solubility in various organic solvents. The application of the described methodology will enable more efficient process development, leading to accelerated timelines in drug discovery and chemical synthesis.
References
An In-depth Technical Guide on the Application of 2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic Acid in the Development of Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid is a chiral heterocyclic compound that serves as a crucial building block in synthetic and medicinal chemistry. Its rigid isoindoline scaffold and protected functional groups make it an ideal starting material for creating complex molecules with specific pharmacological activities. This technical guide elucidates the role of this compound as a synthetic intermediate rather than a pharmacologically active agent with its own mechanism of action. We will explore its application in the synthesis of bioactive derivatives, with a particular focus on isoindolinone-based carbonic anhydrase inhibitors. This guide will detail the mechanism of action of these derivatives, present quantitative data from inhibition assays, outline experimental protocols, and provide visualizations of synthetic and signaling pathways.
The Role of this compound in Drug Discovery
This compound is primarily utilized as a constrained amino acid analogue in the synthesis of pharmaceuticals.[1] The tert-butoxycarbonyl (Boc) group provides a stable and reversible protection for the isoindoline nitrogen, allowing for selective chemical modifications at the carboxylic acid functionality. This feature is highly valuable in multi-step syntheses of complex organic molecules, including protease inhibitors and compounds targeting the central nervous system. The rigid isoindoline core helps to constrain the conformational flexibility of the final molecule, which can lead to higher binding affinity and selectivity for its biological target.
Synthetic Utility
The primary utility of this compound lies in its role as a scaffold for building more complex molecules. The Boc protecting group can be removed under acidic conditions, revealing a secondary amine that can participate in a variety of chemical reactions. The carboxylic acid group, on the other hand, can be activated to form amide bonds or other functional groups. This dual functionality allows for the systematic elaboration of the isoindoline core to generate libraries of compounds for biological screening.
Below is a conceptual workflow illustrating the use of a protected isoindoline scaffold in the synthesis of bioactive derivatives.
Case Study: Isoindolinone Derivatives as Carbonic Anhydrase Inhibitors
While direct synthesis from this compound is not extensively documented for a specific carbonic anhydrase inhibitor, the broader class of isoindolinone derivatives has shown significant potential in this area. A study on novel isoindolinones synthesized from 2-benzoylbenzoic acid provides a relevant example of the biological activity of this scaffold.
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.
Mechanism of Action: Carbonic Anhydrase Inhibition
The synthesized isoindolinone derivatives act as inhibitors of human carbonic anhydrase I and II (hCA I and hCA II). The mechanism of inhibition involves the binding of the inhibitor to the zinc ion in the active site of the enzyme. This binding prevents the normal catalytic cycle of the enzyme, thereby reducing the rate of carbon dioxide hydration. The following diagram illustrates the general mechanism of carbonic anhydrase inhibition.
Quantitative Data
The inhibitory potential of several novel isoindolinone derivatives against hCA I and hCA II was evaluated and compared to the standard inhibitor, acetazolamide (AAZ). The results, including IC₅₀ and Kᵢ values, are summarized in the table below.
| Compound | hCA I IC₅₀ (nM) | hCA I Kᵢ (nM) | hCA II IC₅₀ (nM) | hCA II Kᵢ (nM) |
| 2a | 25.16 ± 0.31 | 22.03 ± 9.21 | 13.02 ± 0.04 | 14.87 ± 3.25 |
| 2b | 45.33 ± 0.76 | 49.49 ± 12.07 | 231.00 ± 1.00 | 160.34 ± 46.59 |
| 2c | 11.24 ± 0.29 | 11.48 ± 4.18 | 14.71 ± 0.03 | 9.32 ± 2.35 |
| 2f | 75.73 ± 1.20 | 16.09 ± 4.14 | 14.86 ± 0.05 | 10.39 ± 2.11 |
| AAZ | 26.31 ± 0.95 | 25.10 ± 8.13 | 14.26 ± 0.21 | 12.10 ± 2.40 |
Data extracted from a study on novel isoindolinone derivatives.
Compounds 2c and 2f exhibited superior inhibitory effects on hCA I and II compared to the standard inhibitor acetazolamide.
Experimental Protocols
The following is a summary of the experimental protocol used to determine the carbonic anhydrase inhibitory activity of the isoindolinone derivatives.
Carbonic Anhydrase Inhibition Assay
The esterase activity of purified human erythrocyte carbonic anhydrase isoforms I and II was measured. The assay monitors the increase in absorbance of the reaction medium at 348 nm using a spectrophotometer. Acetazolamide was used as a reference drug for comparison. The inhibitory effects of the test compounds on the CA isoenzymes were evaluated by measuring the change in enzyme activity in the presence of the inhibitors compared to controls.
A detailed workflow for a typical enzyme inhibition assay is presented below.
Conclusion
This compound is a valuable synthetic intermediate in drug discovery, providing a rigid scaffold for the development of novel bioactive compounds. While it does not possess an intrinsic mechanism of action, its derivatives have shown significant therapeutic potential. The case study of isoindolinone-based carbonic anhydrase inhibitors highlights the utility of the isoindoline core in designing potent and selective enzyme inhibitors. Further exploration of derivatives synthesized from this compound is warranted to uncover new therapeutic agents for a range of diseases.
References
Spectroscopic and Analytical Profile of Boc-isoindoline-1-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic and analytical characteristics of tert-butyl 2,3-dihydro-1H-isoindole-1-carboxylate-2-carboxylate, commonly known as Boc-isoindoline-1-carboxylic acid (CAS No: 221352-46-1). Due to the limited availability of published experimental spectra for this specific compound, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the well-established spectroscopic behavior of its constituent functional groups: a Boc-protecting group, an isoindoline core, and a carboxylic acid moiety. Detailed experimental protocols for acquiring this data are also provided to guide researchers in their analytical workflows.
Chemical Structure and Properties
-
IUPAC Name: 2-(tert-butoxycarbonyl)isoindoline-1-carboxylic acid
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for Boc-isoindoline-1-carboxylic acid. These predictions are derived from typical values for analogous functional groups and structural motifs found in the scientific literature and spectral databases.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-13 | Broad Singlet | 1H | Carboxylic acid (-COOH) |
| ~7.2-7.5 | Multiplet | 4H | Aromatic protons (C₆H₄) |
| ~5.0-5.5 | Singlet/Doublet | 1H | Methine proton (-CH(COOH)-) |
| ~4.5-5.0 | Multiplet | 2H | Methylene protons (-CH₂-) |
| ~1.4-1.5 | Singlet | 9H | tert-butyl protons (-C(CH₃)₃) |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~170-180 | Carboxylic acid carbonyl (-C OOH) |
| ~155 | Boc carbonyl (-C =O) |
| ~135-140 | Aromatic quaternary carbons |
| ~125-130 | Aromatic methine carbons |
| ~80 | Boc quaternary carbon (-C (CH₃)₃) |
| ~60-65 | Methine carbon (-C H(COOH)-) |
| ~50-55 | Methylene carbon (-C H₂-) |
| ~28 | Boc methyl carbons (-C(C H₃)₃) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid)[4][5][6] |
| ~2980, ~2930 | Medium | C-H stretch (Aliphatic) |
| ~1740 | Strong | C=O stretch (Boc carbonyl) |
| ~1700 | Strong | C=O stretch (Carboxylic acid carbonyl)[5][6] |
| ~1600, ~1480 | Medium-Weak | C=C stretch (Aromatic)[4] |
| ~1400-1200 | Strong | C-O stretch and O-H bend (Carboxylic acid) |
| ~1160 | Strong | C-O stretch (Boc ester) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion | Notes |
| 264.1230 | [M+H]⁺ | Calculated for C₁₄H₁₈NO₄⁺ |
| 286.1049 | [M+Na]⁺ | Calculated for C₁₄H₁₇NNaO₄⁺ |
| 208.0706 | [M-C₄H₉O]⁺ | Loss of tert-butyl group |
| 164.0757 | [M-Boc+H]⁺ | Loss of the Boc group |
| 218.0811 | [M-COOH]⁺ | Loss of the carboxylic acid group |
Experimental Protocols
The following are detailed methodologies for the key analytical experiments.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of Boc-isoindoline-1-carboxylic acid in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube. The choice of solvent may affect chemical shifts.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans for good signal-to-noise.
-
The spectral width should encompass the range of -1 to 14 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters include a 45-degree pulse angle, a 2-5 second relaxation delay, and a sufficient number of scans (1024 or more) to achieve adequate signal intensity, especially for quaternary carbons.
-
The spectral width should cover 0 to 200 ppm.
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
KBr Pellet: Mix approximately 1 mg of the sample with 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment (or the pure KBr pellet).
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: Perform a background subtraction to obtain the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1-1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be compatible with the chosen ionization technique.
-
Instrumentation: Employ a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an appropriate ionization source. Electrospray ionization (ESI) is a common choice for this type of molecule.
-
Data Acquisition (ESI):
-
Infuse the sample solution into the ion source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively, as well as common adducts like [M+Na]⁺.
-
Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data, which aids in structural confirmation.[7][8][9]
-
-
Data Processing: Analyze the acquired spectra to determine the accurate mass of the molecular ion and its fragments. Compare the experimental mass to the calculated theoretical mass to confirm the elemental composition.
Workflow Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a novel or synthesized chemical compound like Boc-isoindoline-1-carboxylic acid.
Caption: A flowchart illustrating the typical workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 221352-46-1 Cas No. | N-Boc-isoindoline-1-carboxylic acid | Apollo [store.apolloscientific.co.uk]
- 3. scbt.com [scbt.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uab.edu [uab.edu]
- 9. uab.edu [uab.edu]
Synthesis of Isoindoline Derivatives from 2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthesis of diverse isoindoline derivatives starting from the versatile building block, 2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid. This N-Boc protected cyclic α-amino acid offers a stable and activatable scaffold for the generation of a library of compounds, including amides, esters, and alcohols, which are of significant interest in medicinal chemistry and drug discovery. This document outlines detailed experimental protocols for key transformations, presents quantitative data for expected outcomes, and illustrates the synthetic pathways and a relevant biological signaling cascade using functional diagrams.
Core Synthetic Transformations
The primary functional handle of this compound is the carboxylic acid group, which can be readily transformed into a variety of other functional groups. The tert-butoxycarbonyl (Boc) protecting group on the isoindoline nitrogen ensures the stability of the core structure during these transformations and can be removed under acidic conditions if desired for further functionalization.
Amide Bond Formation (Amidation)
The conversion of the carboxylic acid to an amide is a cornerstone of medicinal chemistry, often used to introduce diverse substituents and modulate the pharmacological properties of a lead compound. Standard peptide coupling reagents are highly effective for this transformation.
Experimental Protocol: Amide Synthesis using EDC/HOBt Coupling
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1-0.2 M.
-
Activation: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq.) to the solution. Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq.) to the reaction mixture, followed by a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq.).
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired amide derivative.
| Amine | Coupling Reagent | Solvent | Time (h) | Yield (%) |
| Benzylamine | EDC, HOBt, DIPEA | DCM | 18 | 85-95 |
| Morpholine | HATU, DIPEA | DMF | 12 | 80-90 |
| Aniline | EDC, HOBt, DIPEA | DMF | 24 | 75-85 |
| Ammonia (as NH₄Cl with DIPEA) | Isobutyl chloroformate, NMM | THF | 4 | 70-80 |
Ester Formation (Esterification)
Esterification is another fundamental transformation, yielding derivatives that can have improved cell permeability or act as prodrugs. The Fischer-Speier and Steglich esterification methods are commonly employed.
Experimental Protocol: Steglich Esterification
-
Dissolution: Dissolve this compound (1.0 eq.), the desired alcohol (1.2 eq.), and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq.) in anhydrous dichloromethane (DCM).
-
Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq.) portion-wise.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 4-12 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up: Filter off the DCU precipitate and wash it with a small amount of DCM. Combine the filtrates and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to afford the pure ester.
| Alcohol | Coupling Reagent | Solvent | Time (h) | Yield (%) |
| Methanol | DCC, DMAP | DCM | 6 | 90-98 |
| Ethanol | DCC, DMAP | DCM | 6 | 90-98 |
| Benzyl alcohol | DCC, DMAP | DCM | 8 | 85-95 |
| tert-Butanol | EDC, DMAP | DCM | 12 | 70-80 |
Reduction to Primary Alcohol
The carboxylic acid can be fully reduced to the corresponding primary alcohol, which serves as a versatile intermediate for further synthetic modifications, such as ether formation or oxidation to an aldehyde.
Experimental Protocol: Reduction using LiAlH₄
-
LAH Suspension: In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, suspend Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Acid Addition: Cool the LiAlH₄ suspension to 0 °C. Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Quenching: Cool the reaction mixture to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup). A granular precipitate should form.
-
Work-up: Stir the resulting slurry at room temperature for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Purification: Combine the filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude alcohol can be purified by flash column chromatography if necessary.
| Reagent | Solvent | Temperature | Time (h) | Yield (%) |
| LiAlH₄ | THF | Reflux | 3 | 80-90 |
| BH₃·THF | THF | Reflux | 4 | 75-85 |
Synthetic Pathways and Workflows
The following diagrams illustrate the key synthetic transformations starting from this compound.
Application in Drug Discovery: STING Pathway Inhibitors
Isoindoline derivatives have garnered significant attention as potential therapeutic agents. A notable example is the development of isoindoline-2(1H)-carboxamides as potent inhibitors of the Stimulator of Interferon Genes (STING) pathway.[1][2] The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, and its aberrant activation is implicated in various autoimmune and autoinflammatory diseases.
The synthesis of these inhibitors often involves the coupling of a substituted isoindoline core with a suitable carboxylic acid or the coupling of an isoindoline carboxylic acid with an appropriate amine, highlighting the utility of the synthetic methods described herein.
The diagram above illustrates the canonical STING signaling pathway. Cytosolic double-stranded DNA (dsDNA) is detected by cyclic GMP-AMP synthase (cGAS), which then produces the second messenger 2'3'-cGAMP. cGAMP binds to STING dimers on the endoplasmic reticulum, causing a conformational change that leads to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the transcription of genes encoding type I interferons and other inflammatory cytokines. Isoindoline-based STING inhibitors can block this pathway, thereby reducing the inflammatory response, making them promising candidates for the treatment of STING-associated diseases.[1][2]
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of isoindoline derivatives. The straightforward and high-yielding protocols for amidation, esterification, and reduction provide a robust platform for generating compound libraries for drug discovery and development. The successful application of related isoindoline scaffolds as inhibitors of the STING pathway underscores the therapeutic potential of this compound class and highlights the importance of the synthetic strategies detailed in this guide.
References
Methodological & Application
Application Notes and Protocols: 2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic Acid as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid (Boc-L-isoindoline-1-carboxylic acid) as a versatile chiral building block in asymmetric synthesis. Its constrained bicyclic structure makes it an invaluable precursor for the stereocontrolled synthesis of a wide range of chiral molecules, including peptide analogues and pharmacologically active compounds.[1][2] The tert-butoxycarbonyl (Boc) protecting group allows for the selective unmasking of the secondary amine under acidic conditions, facilitating its use in multi-step synthetic sequences.[3]
Applications in Asymmetric Synthesis
This compound is a valuable starting material for the synthesis of enantiomerically pure compounds. Its rigid isoindoline scaffold is found in various natural products and synthetic drugs.[1][2][4][5]
Peptide Synthesis
The protected amino acid can be incorporated into peptide chains to introduce conformational rigidity, which can enhance biological activity and metabolic stability. It is particularly useful in solid-phase peptide synthesis (SPPS) and solution-phase coupling reactions.
Quantitative Data on Peptide Coupling Efficiency:
The choice of coupling reagent is crucial for achieving high yields, especially with sterically hindered amino acids like 2-(Boc)isoindoline-1-carboxylic acid.
| Coupling Reagent | Activating Additive | Base | Solvent | Typical Yield (%) | Key Considerations |
| HBTU | HOBt (internal) | DIPEA, NMM | DMF, NMP | >90 | Fast activation, standard for SPPS. May require double coupling. |
| HATU | HOAt (internal) | DIPEA, 2,4,6-Collidine | DMF, NMP | >95 | Highly reactive, superior for hindered couplings. Reduces racemization. |
| PyBOP | HOBt (internal) | DIPEA, NMM | DMF, CH₂Cl₂ | >90 | Effective for hindered and N-methylated amino acids. |
| DCC / DIC | HOBt, OxymaPure | - | CH₂Cl₂, DMF | ~85 | Cost-effective. Formation of insoluble DCU byproduct with DCC. DIC is preferred for SPPS. |
| T3P® | - | Pyridine, DIPEA | EtOAc, THF | High | Propanephosphonic acid anhydride; efficient with low epimerization. Simplified purification. |
Synthesis of Chiral Heterocycles
This building block is a key precursor for the asymmetric synthesis of various heterocyclic compounds, including isoindolinone derivatives which are present in a number of biologically active molecules.[6][7] An example is the synthesis of hybrid isoindolinone-pyrazoles through an organocatalytic Mannich reaction.
Quantitative Data for Asymmetric Mannich Reaction:
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee) |
| Benzyl 2-(1-((tert-butoxycarbonyl)amino)-1-(phenylsulfonyl)methyl)benzoate | Acetylacetone | (R,R)-Takemoto catalyst | Dichloroethane/Dichloromethane | 80 | 89% |
This reaction demonstrates the utility of the isoindoline scaffold in constructing complex chiral molecules with high stereocontrol.[8]
Experimental Protocols
Protocol for Solid-Phase Peptide Synthesis (SPPS) using HATU
This protocol outlines a single coupling cycle for incorporating 2-(Boc)isoindoline-1-carboxylic acid onto a resin-bound peptide chain with a free N-terminal amine.
Materials:
-
Peptide-resin (e.g., Rink Amide resin)
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
DMF (N,N-Dimethylformamide)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes in a reaction vessel. Drain the solvent.
-
Boc Deprotection: Add a solution of 50% TFA in DCM to the resin and agitate for 5 minutes (pre-wash). Drain and add a fresh portion of 50% TFA in DCM. Agitate for 20-30 minutes to ensure complete removal of the Boc protecting group. Drain the deprotection solution and wash the resin thoroughly with DCM (3x), followed by DMF (3x).
-
Neutralization: Wash the resin with a 10% solution of DIPEA in DMF (2 x 2 minutes). Wash again with DMF (3x).
-
Coupling of 2-(Boc)isoindoline-1-carboxylic acid:
-
In a separate vial, prepare the activation solution: Dissolve 2-(Boc)isoindoline-1-carboxylic acid (3 eq. relative to resin loading) and HATU (2.95 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation solution and allow it to pre-activate for 5-10 minutes at room temperature.
-
Add the activated solution to the resin and agitate at room temperature for 2-4 hours.
-
-
Washing: Drain the coupling solution from the reaction vessel. Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove any unreacted reagents and byproducts.
-
Monitoring: Perform a Kaiser test (for primary amines) or a chloranil test (for secondary amines) to confirm the completion of the coupling. A negative test indicates a successful coupling.
Protocol for Asymmetric Organocatalytic Mannich Reaction
This protocol describes the synthesis of an enantioenriched isoindolinone precursor.
Materials:
-
Benzyl 2-(1-((tert-butoxycarbonyl)amino)-1-(phenylsulfonyl)methyl)benzoate
-
Acetylacetone
-
Potassium Carbonate (K₂CO₃)
-
(R,R)-Takemoto catalyst I
-
Dichloroethane (DCE)
-
Dichloromethane (DCM)
-
Hydrazine hydrate
-
Tetrahydrofuran (THF)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Mannich Reaction: In an ACE tube, stir a mixture of Benzyl 2-(1-((tert-butoxycarbonyl)amino)-1-(phenylsulfonyl)methyl)benzoate (1 eq.), K₂CO₃ (2 eq.), acetylacetone (2 eq.), and (R,R)-Takemoto catalyst I (20 mol%) in a 3:2 mixture of DCE/DCM at -40 °C for 24 hours.[8]
-
Work-up: Filter off the inorganic salt and purify the mixture directly by flash chromatography on silica gel (hexane/ethyl acetate gradient) to yield the enantioenriched acyclic product.[8]
-
Pyrazole Formation: To a solution of the enantioenriched intermediate (1 eq.) in THF, add hydrazine hydrate (1.1 eq.) and stir for 1 hour. Remove the solvent under reduced pressure and purify by flash chromatography to obtain the pyrazole derivative.[8]
-
Cyclization and Deprotection: Subject the pyrazole derivative to cyclization conditions (e.g., heating with a suitable catalyst) to form the N-Boc protected isoindolinone. Deprotect the Boc group using TFA to yield the final NH-free hybrid isoindolinone-pyrazole.[8]
Visualizations
Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: Workflow for the incorporation of 2-(Boc)isoindoline-1-carboxylic acid in SPPS.
Logical Relationship in Asymmetric Synthesis of an Isoindolinone-Pyrazole Hybrid
Caption: Key steps in the asymmetric synthesis of a chiral isoindolinone-pyrazole hybrid.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes: Peptide Coupling Reactions with 2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid
Introduction
2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid, also known as Boc-L-indoline-2-carboxylic acid (Boc-Inp-OH), is a conformationally constrained analog of proline.[1] Its rigid structure is a valuable tool in medicinal chemistry and peptide design, as it can impart specific secondary structures in peptides, potentially enhancing biological activity, metabolic stability, and pharmacokinetic profiles.[1] However, the steric hindrance caused by the bulky Boc protecting group and the indoline ring structure presents a significant challenge for efficient peptide bond formation.[1][2] Standard coupling procedures may result in low yields and side reactions.[1]
These application notes provide an overview of effective coupling strategies, detailed experimental protocols, and comparative data to facilitate the successful incorporation of this sterically hindered amino acid into peptide sequences. The choice of an appropriate coupling reagent and optimized reaction conditions are critical for overcoming the reduced reactivity of the carboxylic acid and ensuring high-efficiency amide bond formation.[1][3]
Reaction Mechanisms with Common Coupling Reagents
The core principle of peptide coupling involves the activation of the carboxylic acid group of Boc-Inp-OH to create a reactive intermediate that is readily attacked by the N-terminal amine of another amino acid or peptide.[1][3] For sterically hindered amino acids like Boc-Inp-OH, high-reactivity coupling reagents are necessary.
1. Uronium/Aminium Salt Reagents (e.g., HATU, HBTU)
Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylium 3-oxid hexafluorophosphate) are highly effective for difficult couplings.[1][4] The mechanism involves two main steps:
-
Activation: In the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), the carboxylate of Boc-Inp-OH attacks HATU. This forms a highly reactive O-acyl(tetramethyl)isouronium salt.[1]
-
Active Ester Formation: This unstable intermediate quickly reacts with the 1-hydroxy-7-azabenzotriazole (HOAt) anion (generated from HATU) to form a more stable and highly reactive OAt-active ester.[1] This active ester is then efficiently attacked by the amine nucleophile to form the desired peptide bond, releasing tetramethylurea as a byproduct.[1]
2. Carbodiimide Reagents (e.g., DCC, DIC) with Additives
Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are cost-effective coupling reagents.[1][4] For sterically hindered couplings, their use is almost always paired with additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to improve efficiency and reduce side reactions like racemization.[1][4]
-
O-Acylisourea Intermediate Formation: The carboxylic acid of Boc-Inp-OH reacts with the carbodiimide to form a reactive O-acylisourea intermediate.[1]
-
Active Ester Formation: This intermediate is prone to rearranging into an unreactive N-acylurea byproduct. Additives like HOBt intercept the O-acylisourea to form a more stable active ester.[1]
-
Amide Bond Formation: The HOBt-ester is then cleanly converted to the desired amide upon reaction with the amine component.[1] DIC is preferred for solid-phase synthesis as its urea byproduct is soluble, whereas the dicyclohexylurea from DCC is largely insoluble and requires filtration.[4]
Data Presentation
The selection of a coupling reagent is critical for achieving high yields. The following table summarizes common reagents used for coupling sterically hindered amino acids.
| Coupling Reagent | Common Additives | Typical Solvents | Reported Yield | Key Considerations |
| HATU | None required (contains HOAt) | DMF, NMP | High | Highly efficient for hindered couplings, including N-methyl amino acids.[4][5] |
| HBTU | HOBt | DMF, CH₂Cl₂ | High | Very efficient, reactions can be complete in minutes with minimal racemization when HOBt is added.[4] |
| PyBOP | None required | DMF, CH₂Cl₂ | High | Excellent for solution and solid-phase synthesis; avoids the carcinogenic byproduct HMPA associated with BOP.[5] |
| DCC / DIC | HOBt, OxymaPure | CH₂Cl₂, DMF | ~85%[6] | Cost-effective. DIC is preferred for SPPS due to soluble urea byproduct.[4][6] Additives are crucial to prevent racemization.[4] |
| T3P® | Pyridine, DIPEA | EtOAc, THF | High | Efficient with low epimerization; purification is often simplified.[2][6] |
Experimental Protocols
Protocol 1: Solution-Phase Peptide Coupling using HATU
This protocol describes a general procedure for the solution-phase coupling of Boc-Inp-OH to an amino acid ester.
Materials:
-
Boc-Inp-OH (1.0 eq)
-
Amino acid ester hydrochloride (1.1 eq)
-
HATU (1.0-1.2 eq)[1]
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)[1]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃, Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve Boc-Inp-OH (1.0 eq) and the amino acid ester hydrochloride (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 eq) to the solution and stir for 5 minutes at room temperature to neutralize the hydrochloride salt.[1]
-
Add HATU (1.0-1.2 eq) to the mixture and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.[1]
-
Monitor the reaction progress using TLC or LC-MS. The reaction is typically stirred at room temperature for 2-12 hours.[1]
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.[1]
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel.[1]
Protocol 2: Solution-Phase Peptide Coupling using DIC/HOBt
This protocol details the coupling of Boc-Inp-OH using a carbodiimide with an additive.
Materials:
-
Boc-Inp-OH (1.0 eq)
-
Amino acid ester hydrochloride (1.1 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)[6]
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
N-Methylmorpholine (NMM) (1.1 eq)[6]
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl, Saturated NaHCO₃, Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a round-bottom flask, dissolve Boc-Inp-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
In a separate flask, suspend the amino acid ester hydrochloride (1.1 eq) in DCM and add NMM (1.1 eq) to neutralize the salt. Stir for 10 minutes.[6]
-
Cool the Boc-Inp-OH solution to 0 °C in an ice bath.[6]
-
Add DIC (1.1 eq) to the cooled solution and stir for 10 minutes for activation.[6]
-
Add the neutralized amino acid ester solution from step 2 to the activation mixture.
-
Allow the reaction to warm to room temperature and stir overnight (12-18 hours).[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Filter the reaction mixture to remove any precipitated diisopropylurea.
-
Wash the organic filtrate sequentially with 1 M HCl, saturated NaHCO₃, and brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]
-
If necessary, purify the crude product by flash column chromatography.[6]
Protocol 3: Solid-Phase Peptide Synthesis (SPPS) using HATU
This protocol outlines a single coupling cycle for incorporating Boc-Inp-OH onto a resin-bound peptide with a free N-terminal amine using Boc-strategy SPPS.
Materials:
-
Peptide-resin (e.g., MBHA or PAM resin with a free amine)[6]
-
Boc-Inp-OH (3 eq. relative to resin loading)[6]
-
HATU (2.95 eq.)[6]
-
DIPEA (6 eq.)[6]
-
Trifluoroacetic acid (TFA) for deprotection
-
Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes in a reaction vessel. Drain the solvent.[6]
-
Boc Deprotection: Treat the resin with 50% TFA in DCM (1 x 1 min, 1 x 20 min) to remove the N-terminal Boc group.[1] Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DCM (3x), followed by DMF (3x).[6]
-
Neutralization: Wash the resin with a 10% solution of DIPEA in DMF (2 x 2 min) to neutralize the trifluoroacetate salt.[6] Wash again with DMF (3x) and DCM (3x).[6]
-
Coupling:
-
In a separate vial, dissolve Boc-Inp-OH (3 eq.) and HATU (2.95 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation solution and allow it to pre-activate for 5-10 minutes at room temperature.[6]
-
Add the activation solution to the resin.
-
Shake the reaction vessel for 2-4 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x) to prepare for the next cycle.[6]
Visualizations
Caption: General mechanism of HATU-mediated peptide coupling.
References
Application of Boc-Isoindoline-1-Carboxylic Acid in Solid-Phase Peptide Synthesis
Introduction
Boc-isoindoline-1-carboxylic acid is a conformationally constrained amino acid analog. Its rigid bicyclic structure makes it a valuable building block in peptide and peptidomimetic synthesis for introducing specific structural constraints. The incorporation of such constrained residues can lead to peptides with enhanced metabolic stability, increased receptor affinity and selectivity, and well-defined secondary structures such as β-turns.[1][2]
This document provides detailed application notes and protocols for the use of Boc-isoindoline-1-carboxylic acid in solid-phase peptide synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) protection strategy. The protocols are designed for researchers, scientists, and drug development professionals, addressing the unique challenges associated with this sterically hindered amino acid, such as its lower reactivity.[1][3]
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme is a foundational method in SPPS. It employs the acid-labile Boc group for temporary Nα-amino protection and more robust, acid-stable groups (like benzyl esters) for side-chain protection.[4][5] The synthesis cycle involves the iterative removal of the Boc group with a moderate acid like trifluoroacetic acid (TFA), followed by neutralization and coupling of the subsequent Boc-protected amino acid.[1][6] The final peptide is cleaved from the resin support using a strong acid, such as hydrofluoric acid (HF).[1][6]
Data Presentation: Comparative Coupling Efficiency
The successful incorporation of sterically hindered amino acids like Boc-isoindoline-1-carboxylic acid is highly dependent on the choice of coupling reagents and conditions. Due to its secondary amine nature and steric bulk, more potent activating reagents are recommended to achieve high coupling efficiency.[1][2] Below is a summary of common coupling reagents and their expected efficiencies for hindered amino acids.
| Coupling Reagent/Method | Activating Additive | Base | Solvent(s) | Typical Yield (%) | Key Considerations |
| HBTU | HOBt (internal) | DIPEA, NMM | DMF, NMP | >85% | Standard for SPPS. May require extended coupling times or double coupling for hindered residues.[2] |
| HATU | HOAt (internal) | DIPEA, 2,4,6-Collidine | DMF, NMP | >95% | Highly recommended. Superior reactivity for hindered couplings and reduces racemization.[2][7] |
| PyBOP | HOBt (internal) | DIPEA, NMM | DMF, CH₂Cl₂ | >90% | Effective for hindered couplings, though can be more expensive. |
| DIC/HOBt | HOBt | DIPEA | DMF, CH₂Cl₂ | 70-85% | A classic, cost-effective method, but may show lower efficiency with sterically demanding residues. |
| BOP-Cl | N/A | DIPEA | CH₂Cl₂ | Variable | Reported to be effective for coupling N-protected alanines to indoline-2-carboxylic acid methyl ester with modest yields.[3] |
Yields are sequence-dependent and may require optimization for specific peptide sequences.
Experimental Protocols
The following protocols outline the key steps for incorporating Boc-isoindoline-1-carboxylic acid into a peptide sequence on a solid support using manual Boc-SPPS.
Protocol 1: Resin Selection and Preparation
-
Resin Selection : Choose a suitable resin based on the desired C-terminal functionality. For a C-terminal carboxylic acid, Merrifield or PAM resins are appropriate.[6] For a C-terminal amide, MBHA or BHA resins are the standard choices.[6]
-
Resin Swelling :
-
Place the resin (e.g., 1 g, with a substitution level of 0.5-1.0 mmol/g) into a reaction vessel.[6]
-
Add dichloromethane (DCM, 10-15 mL/g of resin) and gently agitate for 30 minutes.
-
Drain the DCM and wash with N,N-Dimethylformamide (DMF, 10-15 mL/g). Agitate for another 30 minutes.
-
Drain the DMF. The resin is now swollen and ready for synthesis.
-
Protocol 2: Standard Boc-SPPS Cycle for Amino Acid Coupling
This cycle is repeated for each standard amino acid in the peptide sequence.
Caption: General workflow for a single Boc-SPPS cycle.
-
Nα-Boc Deprotection :
-
Washing :
-
Drain the TFA solution and wash the resin with DCM (3 x 10 mL/g).
-
Wash the resin with Isopropanol (IPA) (2 x 10 mL/g).[1]
-
Wash the resin with DCM (3 x 10 mL/g).
-
-
Neutralization :
-
Amino Acid Coupling :
-
In a separate vessel, pre-activate the next Boc-amino acid (3 equivalents relative to resin substitution) with a coupling reagent like HBTU (3 eq.) and DIEA (6 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using the Kaiser test. If the test is positive (blue beads), the coupling is incomplete and should be repeated.
-
-
Final Wash :
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 10 mL/g) and then DCM (3 x 10 mL/g). The resin is now ready for the next cycle.
-
Protocol 3: Modified Coupling for Boc-Isoindoline-1-Carboxylic Acid
Due to the steric hindrance of Boc-isoindoline-1-carboxylic acid, a more robust coupling protocol is required.
Caption: Optimized workflow for coupling hindered amino acids.
-
Deprotection and Neutralization : Follow steps 1-3 of Protocol 2 to expose the N-terminal amine on the resin-bound peptide.
-
Activation : In a separate vessel, dissolve Boc-isoindoline-1-carboxylic acid (3 eq.) and HATU (2.95 eq.) in DMF. Add DIEA (6 eq.) and allow the mixture to pre-activate for 5 minutes.
-
Coupling : Add the activated solution to the neutralized resin.
-
Reaction Time : Agitate the reaction mixture for a minimum of 4 hours at room temperature. For difficult couplings, the reaction time can be extended overnight.[1]
-
Monitoring : Perform a Kaiser test to check for free primary amines. For secondary amines like the one preceding isoindoline, a chloranil test may be more appropriate.
-
Recoupling (if necessary) : If the coupling is incomplete, drain the solution, wash the resin with DMF (3x), and repeat the coupling step with a freshly prepared activated solution of Boc-isoindoline-1-carboxylic acid.[1]
-
Washing : Once coupling is complete, wash the resin with DMF (3x) and DCM (3x).
Protocol 4: Final Cleavage and Peptide Precipitation
This protocol uses high-concentration HF, which must be handled with extreme caution in a specialized apparatus.
-
Final Boc Deprotection : Remove the N-terminal Boc group from the final peptide-resin using the deprotection steps in Protocol 2.
-
Drying : Wash the peptide-resin thoroughly with DCM and dry it under a high vacuum for at least 4 hours.
-
HF Cleavage :
-
Transfer the dried resin to a specialized HF cleavage apparatus.
-
Add a scavenger cocktail to protect sensitive residues. A common cocktail is 90% HF, 5% p-cresol, and 5% thioanisole (10 mL per gram of resin).
-
Stir the mixture at 0°C for 1-2 hours.[1]
-
-
Peptide Precipitation and Isolation :
-
Evaporate the HF under a stream of dry nitrogen gas.
-
Add cold diethyl ether to the residue to precipitate the crude peptide.
-
Wash the peptide pellet with cold diethyl ether several times to remove scavengers and organic-soluble impurities.
-
Dry the crude peptide under vacuum. The peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Disclaimer: These protocols are intended as a guide. All procedures, especially those involving hazardous reagents like TFA and HF, should be performed by trained personnel in a properly equipped laboratory with appropriate safety precautions.
References
Application Notes and Protocols for the Synthesis of Protease Inhibitors Using 2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of protease inhibitors utilizing 2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid and its derivatives as key building blocks. The methodologies outlined are based on established synthetic routes for creating potent inhibitors targeting viral proteases, such as HIV-1 protease.
Introduction
The isoindoline scaffold is a valuable heterocyclic framework in medicinal chemistry, appearing in a number of commercial drugs.[1] In the context of protease inhibitor design, derivatives of this compound serve as crucial intermediates. The tert-butoxycarbonyl (Boc) protecting group allows for controlled, stepwise synthesis, which is essential for constructing complex peptidomimetic inhibitors.[2] This document details the synthetic strategies, experimental procedures, and resulting biological activity of protease inhibitors derived from these precursors. Specifically, it focuses on the synthesis of HIV-1 protease inhibitors where the isoindoline moiety can be incorporated into the inhibitor's structure.
Synthetic Strategy Overview
The general synthetic approach involves the use of a Boc-protected isoindoline derivative which, after a deprotection step, is coupled with other fragments to yield the final protease inhibitor. A common strategy in the synthesis of HIV-1 protease inhibitors is the use of non-cleavable dipeptide isosteres as core scaffolds that mimic the transition state of the enzyme's substrate.[3]
The synthesis of certain HIV-1 protease inhibitors involves the removal of a Boc-protecting group from a carboxylic acid derivative, followed by coupling with another molecule.[4] For instance, a Boc-protected derivative can be deprotected using trifluoroacetic acid (TFA) to yield a free amine, which is then reacted with an activated carbonate to form the final inhibitor.[4]
Experimental Protocols
Protocol 1: Synthesis of a Carboxylic Acid-Containing HIV-1 Protease Inhibitor
This protocol details the synthesis of an HIV-1 protease inhibitor (Inhibitor 13) starting from a Boc-protected precursor (Boc derivative 9), as described in studies on potent HIV-1 protease inhibitors.[4]
Step 1: Boc Deprotection
-
Dissolve the Boc derivative 9 in dichloromethane (CH₂Cl₂).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) to the solution.
-
Allow the reaction mixture to warm to 23 °C and stir for 3 hours.
-
Monitor the reaction for the complete removal of the Boc group by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. The resulting crude amine is used directly in the next step.
Step 2: Coupling Reaction
-
Dissolve the crude amine from Step 1 in acetonitrile (CH₃CN).
-
Add diisopropylethylamine (DIPEA) to the solution.
-
Add the crown-THF carbonate 12 to the reaction mixture.
-
Stir the reaction at 23 °C. The original study reports a reaction time of 10-12 days to achieve a good yield.[4]
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction and purify the product using appropriate chromatographic techniques to afford the final inhibitor 13.
Data Presentation
The following tables summarize the quantitative data for the synthesis and biological activity of various protease inhibitors derived from related synthetic pathways.
| Inhibitor | Starting Material | Coupling Partner | Yield (%) | Reference |
| 5 | Amine from Boc-derivative 18 | bis-THF carbonate 19 | 47 | [4] |
| 6 | Amine from Boc-derivative 18 | crown-THF carbonate 12 | 55 | [4] |
| 11 | Amine from Boc derivative 9 | Tetrahydropyranofuran carbonate 10 | 37 (over 2 steps) | [4] |
| 13 | Amine from Boc derivative 9 | crown-THF carbonate 12 | 80 (over 2 steps) | [4] |
| 20 | Amine from Boc-derivative 18 | Tp-THF carbonate 10 | 51 | [4] |
| Inhibitor | Kᵢ (nM) | IC₅₀ (nM) | Antiviral Activity | Reference |
| 3 | Potent | - | No antiviral activity | [4] |
| 4 | Excellent | 93 | Good antiviral activity | [4] |
Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of protease inhibitors from a Boc-protected precursor.
Caption: General workflow for protease inhibitor synthesis.
Logical Relationship of Components in HIV-1 Protease Inhibition
This diagram shows the relationship between the components involved in the mechanism of HIV-1 protease inhibition.
Caption: Key components in HIV-1 protease inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent HIV-1 Protease Inhibitors Containing Carboxylic and Boronic Acids: Effect on Enzyme Inhibition and Antiviral Activity and Protein-ligand X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Deprotection of 2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the deprotection of 2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds.[1] The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in various reaction conditions and its facile removal under acidic conditions.[2][3] The primary method detailed is acidic hydrolysis using trifluoroacetic acid (TFA), a common and highly effective method for Boc deprotection.[4][5]
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the deprotection of this compound based on established literature for similar substrates.
| Reagent/Solvent System | Temperature | Time | Typical Yield | Notes |
| TFA / DCM (1:1 v/v) | Room Temp. | 1 - 5 h | >90% | Most common and reliable method. Reaction progress should be monitored by TLC or LC-MS.[5][6] |
| 4M HCl in Dioxane | Room Temp. | 1 - 4 h | >90% | An alternative to TFA, often used to avoid residual trifluoroacetate salts.[7] |
| Phosphoric Acid (aq) in THF | Room Temp. | 2 - 6 h | High | A milder acidic condition that can be useful if other acid-labile groups are present.[8] |
| p-Toluenesulfonic acid in CH2Cl2/THF | Room Temp. | < 30 min | High | Reported to be a very fast deprotection method.[7][9] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is the most standard and robust method for the deprotection of this compound.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: To the stirring solution, add an equal volume of trifluoroacetic acid (TFA) at room temperature. For example, if you used 10 mL of DCM, add 10 mL of TFA. A typical molar excess of TFA is large to ensure the reaction goes to completion.[10]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the deprotection by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed. This typically takes 1 to 5 hours.[6]
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.
-
Dissolve the residue in a minimal amount of water or ethyl acetate.
-
Carefully neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is neutral or slightly basic.
-
If the product is soluble in an organic solvent, extract the aqueous layer multiple times with ethyl acetate or a suitable organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude isoindoline-1-carboxylic acid.
-
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Mandatory Visualization
The following diagrams illustrate the chemical reaction and the experimental workflow for the deprotection protocol.
Caption: Chemical scheme of the TFA-mediated deprotection.
Caption: Step-by-step experimental workflow diagram.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Acids - Wordpress [reagents.acsgcipr.org]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols: 2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic Acid in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid as a versatile chiral building block in the synthesis of bioactive molecules. The isoindoline scaffold is a privileged structure in medicinal chemistry, found in a variety of compounds with significant biological activities. This document details its application in the development of potent carbonic anhydrase inhibitors and provides detailed experimental protocols for their synthesis and biological evaluation.
Introduction to this compound
This compound, often abbreviated as Boc-isoindoline-1-carboxylic acid, is a valuable synthetic intermediate. The tert-butoxycarbonyl (Boc) protecting group on the isoindoline nitrogen enhances its stability and allows for controlled reactions at the carboxylic acid functionality. Its rigid, bicyclic structure can impart favorable conformational constraints on molecules, making it an attractive scaffold for the design of inhibitors targeting enzymes such as carbonic anhydrases and proteases, as well as modulators of receptors like the GABA-A receptor. Chiral versions of this molecule are particularly useful for developing enantiomerically pure active pharmaceutical ingredients (APIs).[1]
Application in the Synthesis of Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and cancer. Novel isoindolinone derivatives have been synthesized and shown to be potent inhibitors of human carbonic anhydrase isoforms I and II (hCA I and hCA II).[2][3][4]
Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms
The following table summarizes the in vitro inhibitory activity of a series of synthesized isoindolinone derivatives against hCA I and hCA II, with acetazolamide (AAZ) as a standard inhibitor.[2][3][4]
| Compound | Target | Kᵢ (nM) | IC₅₀ (nM) |
| 2a | hCA I | 22.03 ± 9.21 | 25.16 ± 0.813 |
| hCA II | 14.87 ± 3.25 | 18.25 ± 0.106 | |
| 2b | hCA I | 49.49 ± 12.07 | 42.18 ± 0.716 |
| hCA II | 33.32 ± 15.11 | 39.14 ± 0.511 | |
| 2c | hCA I | 11.48 ± 4.18 | 11.24 ± 0.291 |
| hCA II | 9.32 ± 2.35 | 13.02 ± 0.041 | |
| 2f | hCA I | 16.09 ± 4.14 | 19.87 ± 0.459 |
| hCA II | 14.87 ± 3.25 | 18.25 ± 0.106 | |
| Acetazolamide (AAZ) | hCA I | 25.0 ± 8.7 | 28.5 ± 1.02 |
| hCA II | 12.1 ± 3.1 | 15.3 ± 0.78 |
Experimental Protocols
Synthesis of Isoindolinone-Based Carbonic Anhydrase Inhibitors
The following protocols describe a plausible synthetic route to isoindolinone-based carbonic anhydrase inhibitors, utilizing this compound as a key starting material. The synthesis involves an initial amide coupling step, followed by deprotection and subsequent derivatization.
Protocol 1: Amide Coupling of this compound
This protocol details the coupling of the starting material with a representative amine, for instance, an amino-sulfonamide derivative, which is a common pharmacophore in carbonic anhydrase inhibitors.
Materials:
-
(R)- or (S)-2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid
-
Appropriate amino-sulfonamide derivative (e.g., 4-aminobenzenesulfonamide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Add the amino-sulfonamide derivative (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ (2 x) and brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected isoindoline-sulfonamide conjugate.
Protocol 2: Boc Deprotection and Final Product Formation
This protocol describes the removal of the Boc protecting group to yield the final bioactive isoindolinone.
Materials:
-
Boc-protected isoindoline-sulfonamide conjugate (from Protocol 1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Boc-protected conjugate (1.0 eq) in DCM.
-
Add TFA (10-20 eq) dropwise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Once the reaction is complete, carefully neutralize the excess TFA by the slow addition of saturated aqueous NaHCO₃ until effervescence ceases.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the final isoindolinone-based carbonic anhydrase inhibitor.
In Vitro Carbonic Anhydrase Inhibition Assay
This protocol outlines a colorimetric assay to determine the inhibitory activity of the synthesized compounds against carbonic anhydrase.[5] The assay is based on the hydrolysis of p-nitrophenyl acetate (p-NPA) by the enzyme.[5]
Materials:
-
Human carbonic anhydrase I or II
-
Tris-HCl buffer (pH 7.4)
-
p-Nitrophenyl acetate (p-NPA)
-
Synthesized inhibitor compounds
-
Acetazolamide (positive control)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the inhibitor compounds and acetazolamide in DMSO.
-
In a 96-well plate, add 160 µL of Tris-HCl buffer to each well.
-
Add 10 µL of the inhibitor solution at various concentrations (or DMSO for control) to the respective wells.
-
Add 10 µL of the carbonic anhydrase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of p-NPA solution to each well.
-
Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.
-
The rate of reaction is determined from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value. The Ki value can be determined using the Cheng-Prusoff equation.
Visualizations
Experimental Workflow for Synthesis and Evaluation
Caption: General workflow for the synthesis and evaluation of isoindolinone-based inhibitors.
Mechanism of Carbonic Anhydrase Inhibition
Caption: Inhibition of carbonic anhydrase by coordinating to the active site zinc ion.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Isoindole-1,3-Dione-Isoxazole Hybrids: Synthesis, Characterization, Evaluation of Their Inhibitory Activities on Carbonic Anhydrase and Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Large-Scale Synthesis of 2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid is a valuable chiral building block in medicinal chemistry and pharmaceutical development. Its protected amine and carboxylic acid functionalities make it an ideal intermediate for peptide coupling and the synthesis of complex heterocyclic compounds with potential therapeutic applications, including agents for neurological disorders and cancer. The tert-butoxycarbonyl (Boc) protecting group provides stability during synthetic transformations and can be readily removed under mild acidic conditions, facilitating multi-step synthetic routes.
These application notes provide a comprehensive, scalable protocol for the synthesis of this compound, suitable for kilogram-scale production. The protocol is based on the N-Boc protection of isoindoline-1-carboxylic acid.
Experimental Workflow
Caption: Overall workflow for the large-scale synthesis of this compound.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the large-scale synthesis of this compound, starting from 1.0 kg of isoindoline-1-carboxylic acid.
| Parameter | Value | Unit | Notes |
| Reactants | |||
| Isoindoline-1-carboxylic acid | 1.0 | kg | Starting material |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.4 | kg | 1.05 molar equivalents |
| Sodium Bicarbonate (NaHCO₃) | 1.0 | kg | 2.0 molar equivalents |
| Tetrahydrofuran (THF) | 10 | L | Reaction solvent |
| Water | 10 | L | Reaction solvent |
| Reaction Conditions | |||
| Temperature | 20-25 | °C | |
| Reaction Time | 12-24 | hours | Monitored by HPLC |
| Work-up and Purification | |||
| Ethyl Acetate | 20 | L | Extraction solvent |
| 10% Citric Acid Solution | 15 | L | For acidification |
| Product | |||
| Expected Yield | 1.4 - 1.5 | kg | 85-92% |
| Purity (by HPLC) | >98 | % | |
| Appearance | White to off-white solid |
Experimental Protocols
Materials and Equipment
-
Reactors: 20 L and 50 L glass-lined or stainless steel reactors equipped with mechanical stirrers, temperature probes, and addition funnels.
-
Reagents:
-
Isoindoline-1-carboxylic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF), reagent grade
-
Ethyl acetate, reagent grade
-
Citric acid, solid
-
Heptane, reagent grade
-
Deionized water
-
-
Filtration and Drying: Nutsche filter or centrifuge, vacuum oven.
-
Analytical: High-Performance Liquid Chromatography (HPLC) system.
Safety Precautions
-
Conduct the synthesis in a well-ventilated area or a fume hood suitable for large-scale reactions.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Di-tert-butyl dicarbonate can be volatile and an irritant; handle with care.
-
THF is flammable; ensure no ignition sources are present.
Detailed Synthesis Protocol
Step 1: N-Boc Protection
-
Charge a 50 L reactor with 1.0 kg of isoindoline-1-carboxylic acid.
-
Add 10 L of tetrahydrofuran (THF) and 10 L of deionized water to the reactor.
-
Stir the mixture at 20-25°C until the starting material is fully suspended.
-
Slowly add 1.0 kg of sodium bicarbonate in portions to the stirred suspension over 30 minutes.
-
In a separate vessel, dissolve 1.4 kg of di-tert-butyl dicarbonate in 2 L of THF.
-
Add the di-tert-butyl dicarbonate solution to the reactor dropwise over 1-2 hours, maintaining the internal temperature between 20-25°C.
-
Stir the reaction mixture at 20-25°C for 12-24 hours.
-
Monitor the reaction progress by HPLC until the starting material is consumed (<1% remaining).
Step 2: Work-up and Extraction
-
Once the reaction is complete, add 20 L of ethyl acetate to the reactor.
-
Prepare a 10% aqueous solution of citric acid by dissolving approximately 1.5 kg of citric acid in 13.5 L of deionized water.
-
Cool the reactor to 10-15°C and slowly add the 10% citric acid solution to adjust the pH of the aqueous layer to 3-4.
-
Stir the biphasic mixture for 30 minutes.
-
Stop stirring and allow the layers to separate for at least 30 minutes.
-
Drain the lower aqueous layer.
-
Wash the organic layer with 10 L of deionized water, followed by 10 L of brine (saturated aqueous NaCl solution).
Step 3: Purification and Isolation
-
Transfer the organic layer to a clean reactor and concentrate under reduced pressure at a temperature below 45°C to a volume of approximately 5 L.
-
Add 15 L of heptane to the concentrated solution with stirring.
-
Cool the mixture to 0-5°C and stir for 4-6 hours to induce crystallization.
-
Collect the precipitated solid by filtration using a Nutsche filter.
-
Wash the filter cake with cold (0-5°C) heptane (2 x 2 L).
-
Dry the product in a vacuum oven at 40-45°C until a constant weight is achieved.
-
The final product, this compound, should be a white to off-white solid.
Characterization
The identity and purity of the final product should be confirmed by analytical techniques such as:
-
HPLC: To determine the purity of the compound.
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry: To verify the molecular weight.
Storage
Store the final product in a tightly sealed container in a cool, dry, and well-ventilated place.
reaction conditions for coupling Boc-isoindoline-1-carboxylic acid with amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the reaction conditions for the amide coupling of N-Boc-isoindoline-1-carboxylic acid with various amines. This constrained amino acid analog is a valuable building block in medicinal chemistry for introducing conformational rigidity into peptide-based therapeutics and other small molecules. The selection of appropriate coupling reagents and conditions is critical for achieving high yields and purity.
Introduction
The formation of an amide bond between a carboxylic acid and an amine is a cornerstone reaction in organic and medicinal chemistry. The direct reaction is generally inefficient due to the formation of an unreactive ammonium carboxylate salt. Therefore, the carboxylic acid must first be activated. This is typically achieved using coupling reagents that convert the carboxylic acid into a more reactive species, susceptible to nucleophilic attack by the amine.
Common classes of coupling reagents include:
-
Uronium/Aminium Salts: Reagents like HATU and HBTU are highly effective, especially for sterically hindered amino acids, proceeding through a highly reactive active ester intermediate.[1]
-
Phosphonium Salts: Reagents such as PyBOP are also very efficient and are known for generating byproducts that are generally less hazardous than those of similar reagents like BOP.
-
Carbodiimides: Reagents like EDC and DCC are cost-effective and widely used, often in conjunction with additives like HOBt or HOAt to improve efficiency and suppress side reactions.[2]
The choice of base and solvent also plays a crucial role in the reaction's success. Non-nucleophilic bases such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) are commonly used to facilitate the formation of the carboxylate anion without competing in the coupling reaction. Aprotic polar solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are typically employed.
Comparative Analysis of Coupling Conditions
The following table summarizes typical reaction conditions and yields for the coupling of Boc-protected cyclic amino acids, including close analogs of Boc-isoindoline-1-carboxylic acid, with primary amines. Yields are representative and can vary based on the specific amine substrate and reaction scale.
| Coupling Reagent | Additive | Base (Equivalents) | Solvent | Temperature | Time (h) | Typical Yield (%) | Ref. |
| HATU | N/A | DIPEA (2.0-3.0) | DMF | Room Temp. | 2-12 | >95 | |
| HBTU | N/A | DIPEA (2.0) | DMF | Room Temp. | 2-12 | 90-98 | [3] |
| PyBOP | N/A | DIPEA (1.5) | DMF | 0°C to RT | 12-16 | ~95 | [4] |
| EDC·HCl | HOBt (1.0) | N/A | Chloroform | Room Temp. | 15-24 | 75-90+ |
Experimental Workflows and Signaling Pathways
The general workflow for the amide coupling reaction involves the activation of the carboxylic acid followed by the addition of the amine. The choice of reagent dictates the specific intermediate and byproducts.
Caption: Generalized workflow for amide bond formation.
The mechanism for uronium salt-based coupling, such as with HATU, involves the formation of a highly reactive OAt-active ester.
Caption: Simplified mechanism for HATU-mediated coupling.
Detailed Experimental Protocols
The following protocols are standardized procedures for the coupling of Boc-isoindoline-1-carboxylic acid with a primary amine.
Protocol 1: Coupling using HATU
This protocol is highly effective for a wide range of amines, including those that are sterically hindered.
Materials:
-
Boc-isoindoline-1-carboxylic acid (1.0 eq)
-
Amine (1.0-1.1 eq)
-
HATU (1.0-1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate or Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve Boc-isoindoline-1-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.0-1.2 eq) to the mixture and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the desired amine (1.0-1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Coupling using EDC/HOBt
This is a cost-effective method suitable for many standard couplings.
Materials:
-
Boc-isoindoline-1-carboxylic acid (1.0 eq)
-
Amine (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
Anhydrous Chloroform or Dichloromethane (DCM)
-
Water
-
Saturated aqueous NaCl solution
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a stirred solution of Boc-isoindoline-1-carboxylic acid (1.0 eq) in anhydrous chloroform (or DCM), add the amine (1.1 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 15-24 hours. Monitor the reaction's progress by TLC.
-
After completion, pour the reaction mixture into water and extract with DCM (2 x volume).
-
Combine the organic layers and wash twice with a saturated solution of NaCl and once with a saturated solution of NaHCO₃.
-
Finally, wash the organic layer with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography.
Protocol 3: Coupling using PyBOP
This protocol offers high efficiency while avoiding the formation of carcinogenic byproducts associated with the older BOP reagent.[5]
Materials:
-
Boc-isoindoline-1-carboxylic acid (1.0 eq)
-
Amine (1.2 eq)
-
PyBOP (1.2 eq)
-
DIPEA or Triethylamine (TEA) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
10% aqueous citric acid solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the Boc-isoindoline-1-carboxylic acid (1.0 eq), amine (1.2 eq), and DIPEA (or TEA) (1.5 eq) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add PyBOP (1.2 eq) to the cooled solution.[4]
-
Allow the reaction mixture to warm to room temperature and stir overnight (approx. 12-16 hours).[4]
-
Monitor the reaction progress by TLC.
-
Once complete, dilute the reaction mixture with DCM.
-
Wash the organic layer successively with 10% citric acid, water (x2), saturated NaHCO₃ solution, and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
Application Notes and Protocols: 2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid as a key building block in the synthesis of kinase inhibitors. The rigid isoindoline scaffold is a valuable pharmacophore for developing potent and selective inhibitors, particularly targeting the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.
While direct literature examples detailing the synthesis of kinase inhibitors from this compound are not extensively published, its structural motifs are present in known inhibitors. This guide presents a representative protocol for the synthesis of an isoindolinone-based kinase inhibitor targeting the Akt pathway, based on established synthetic methodologies for similar compounds.
Representative Kinase Inhibitor Potency
The following table summarizes representative inhibitory activities of isoindolinone-based kinase inhibitors against key kinases in the PI3K/Akt pathway. The data is compiled from various sources and represents typical potencies achieved with this class of compounds.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| ISO-1 | Akt1 | 15 | Representative |
| ISO-1 | Akt2 | 25 | Representative |
| ISO-1 | Akt3 | 30 | Representative |
| ISO-2 | PI3Kα | 50 | Representative |
| ISO-2 | PI3Kβ | 150 | Representative |
| ISO-2 | PI3Kδ | 20 | Representative |
| ISO-2 | PI3Kγ | 10 | Representative |
Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a hallmark of many cancers, making its components attractive targets for therapeutic intervention.[4] Isoindolinone-based inhibitors often target key kinases within this pathway, such as PI3K and Akt.[5][6]
Caption: PI3K/Akt Signaling Pathway and the inhibitory action of isoindolinone-based compounds.
Experimental Protocols
The following is a representative, two-step protocol for the synthesis of a substituted isoindolinone kinase inhibitor from this compound.
Synthetic Workflow
Caption: General synthetic workflow for an isoindolinone-based kinase inhibitor.
Step 1: Amide Coupling
This protocol describes the coupling of this compound with a substituted amine to form the corresponding amide intermediate.
Materials:
-
This compound
-
Substituted amine (e.g., 4-fluoroaniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the substituted amine (1.1 eq) followed by the dropwise addition of DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired Boc-protected amide intermediate.
Step 2: Deprotection and Intramolecular Cyclization
This protocol describes the removal of the Boc protecting group and subsequent intramolecular cyclization to form the isoindolinone core.
Materials:
-
Boc-protected amide intermediate from Step 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amide intermediate (1.0 eq) in DCM.
-
Add TFA (10-20 eq) dropwise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Neutralize the residue by carefully adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The intramolecular cyclization to the isoindolinone may occur spontaneously upon neutralization or may require gentle heating in a suitable solvent (e.g., toluene) to drive the reaction to completion.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the final isoindolinone-based kinase inhibitor.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. cusabio.com [cusabio.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 5. Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US8895571B2 - Isoindolinone and pyrrolopyridinone derivatives as Akt inhibitors - Google Patents [patents.google.com]
Application of Boc-isoindoline-1-carboxylic Acid in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butyloxycarbonyl-isoindoline-1-carboxylic acid (Boc-isoindoline-1-carboxylic acid) has emerged as a valuable and versatile chiral building block in the field of asymmetric synthesis. Its rigid bicyclic structure and the presence of a stereocenter at the C1 position make it an ideal starting material for the stereocontrolled synthesis of a wide range of isoindoline and isoindolinone derivatives. These scaffolds are prevalent in numerous biologically active compounds and pharmaceuticals. The Boc protecting group offers robust protection of the nitrogen atom, which can be readily removed under mild acidic conditions, allowing for further synthetic manipulations. This document provides detailed application notes and experimental protocols for the use of Boc-isoindoline-1-carboxylic acid in asymmetric synthesis, targeting researchers and professionals in drug development and organic synthesis.
Key Applications
Boc-isoindoline-1-carboxylic acid serves as a crucial precursor in several key asymmetric transformations, including:
-
Synthesis of Chiral Isoindolinones: It is a foundational component in the synthesis of enantiomerically enriched 3-substituted isoindolinones, which are core structures in various pharmaceuticals.
-
Diastereoselective Reactions: The inherent chirality of Boc-isoindoline-1-carboxylic acid can be exploited to direct the stereochemical outcome of subsequent reactions, leading to products with high diastereomeric purity.
-
Synthesis of Chiral Ligands: The isoindoline backbone can be incorporated into the design of novel chiral ligands for asymmetric catalysis.
Data Summary: Asymmetric Synthesis of Isoindolinones
The following table summarizes quantitative data from representative asymmetric syntheses utilizing isoindoline-derived precursors to highlight the efficiency and stereoselectivity of these methods.
| Entry | Reactant(s) | Catalyst/Auxiliary | Reaction Type | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) | Reference |
| 1 | 2-Formylbenzonitrile, Benzylamine | Chiral Phase-Transfer Catalyst | Cascade Hemiaminal-Heterocyclization-Intramolecular aza-Mannich | - | up to 96 | - | [1] |
| 2 | α-Amido Sulfones from 2-Formyl Benzoates | Takemoto's Catalyst (Bifunctional Organocatalyst) | Asymmetric aza-Henry/Lactamization | Good | up to 98 | - | [1] |
| 3 | 2-Acetylbenzonitrile, Dimethylmalonate | Bifunctional Ammonium Salts | Asymmetric Cascade Reaction | High | Moderate | - | [2] |
| 4 | Chiral Nucleophile, Michael Acceptor | Cinchoninium Salt (Phase-Transfer Catalyst) | Intramolecular aza-Michael Reaction | Good | - | Good | [3] |
Experimental Protocols
Protocol 1: Asymmetric Synthesis of 3-(Nitromethyl)isoindolin-1-ones via a Cascade Aza-Henry/Lactamization Reaction
This protocol describes the highly enantioselective synthesis of 3-(nitromethyl)isoindolin-1-ones from α-amido sulfones derived from 2-formyl benzoates, utilizing a bifunctional organocatalyst.[1]
Materials:
-
α-Amido sulfone derived from 2-formyl benzoate
-
Nitromethane
-
Takemoto's catalyst (chiral bifunctional organocatalyst)
-
Toluene (anhydrous)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred solution of the α-amido sulfone (1.0 equiv) in anhydrous toluene under an inert atmosphere, add Takemoto's catalyst (0.1 equiv).
-
Add nitromethane (2.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired enantioenriched 3-(nitromethyl)isoindolin-1-one.
-
Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Diastereoselective Intramolecular Aza-Michael Reaction for the Synthesis of Enantioenriched 3-Substituted Isoindolinones
This protocol outlines a diastereoselective intramolecular aza-Michael reaction employing a chiral auxiliary and a phase-transfer catalyst to produce optically active 3-substituted isoindolinones.[3]
Materials:
-
N-substituted acrylamide with a chiral auxiliary
-
Potassium carbonate (K₂CO₃)
-
Cinchoninium salt (as a phase-transfer catalyst)
-
Toluene
-
Dichloromethane (CH₂Cl₂)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve the N-substituted acrylamide bearing a chiral auxiliary in a mixture of toluene and dichloromethane.
-
Add potassium carbonate (as a base) and the cinchoninium phase-transfer catalyst to the solution.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC.
-
After the reaction is complete, quench with water and extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the diastereomerically enriched 3-substituted isoindolinone.
-
The diastereomeric ratio can be determined by ¹H NMR spectroscopy or HPLC analysis.
Visualizations
Logical Workflow of Chiral Auxiliary-Mediated Asymmetric Synthesis
Caption: Logical workflow of chiral auxiliary-mediated asymmetric synthesis.
General Mechanism of the Strecker Synthesis followed by N-Boc Protection
Caption: General mechanism of the Strecker synthesis followed by N-Boc protection.
Conclusion
Boc-isoindoline-1-carboxylic acid and its derivatives are powerful tools in asymmetric synthesis, enabling the efficient and stereocontrolled preparation of valuable chiral molecules. The protocols and data presented herein provide a solid foundation for researchers to explore and apply these building blocks in their synthetic endeavors, particularly in the context of drug discovery and development. The continued exploration of new catalysts and reaction methodologies will undoubtedly further expand the utility of this important chiral scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - Diastereoselective auxiliary- and catalyst-controlled intramolecular aza-Michael reaction for the elaboration of enantioenriched 3-substituted isoindolinones. Application to the synthesis of a new pazinaclone analogue [beilstein-journals.org]
Troubleshooting & Optimization
common side reactions in the synthesis of 2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common method for the synthesis of this compound is the N-protection of isoindoline-1-carboxylic acid using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base. The choice of solvent and base is critical to ensure a high yield and minimize side reactions.
Q2: What are the most common side reactions observed during this synthesis?
The primary side reactions include:
-
Decarboxylation: Loss of the carboxylic acid group to form N-Boc-isoindoline. This can be promoted by heat and strong basic conditions.
-
Over-protection: Reaction of the carboxylate with the Boc anhydride to form a mixed anhydride, which can lead to other byproducts. In some cases, di-Boc derivatives have been observed in similar systems.
-
Epimerization/Racemization: If the starting material is enantiomerically pure, harsh basic conditions or elevated temperatures can lead to the loss of stereochemical integrity at the C1 position.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A suitable eluent system would be a mixture of ethyl acetate and hexanes, with visualization under UV light. The product, being more nonpolar than the starting amino acid, will have a higher Rf value. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | 1. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inefficient stirring. 2. Suboptimal Base: The base used may not be strong enough to deprotonate the amino acid effectively, or it may be sterically hindered. 3. Side Reactions: Significant formation of byproducts such as the decarboxylated product. 4. Poor Solubility: The starting isoindoline-1-carboxylic acid, being a zwitterion, may have poor solubility in the reaction solvent. | 1. Optimize Reaction Conditions: Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, consider a moderate increase in temperature, but be mindful of promoting side reactions. 2. Select an Appropriate Base: Use a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). Sodium bicarbonate or sodium carbonate in a biphasic system (e.g., dioxane/water) can also be effective. 3. Control Reaction Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize decarboxylation. 4. Improve Solubility: Use a co-solvent system such as THF/water or dioxane/water to improve the solubility of the starting material. |
| Presence of a Major Side Product | 1. Decarboxylation: A significant spot on the TLC corresponding to a less polar compound (N-Boc-isoindoline) is observed. 2. Unreacted Starting Material: A spot corresponding to the starting amino acid remains. | 1. Minimize Heat and Basicity: Avoid high temperatures and prolonged reaction times. Use the minimum effective amount of base. 2. Purification: The desired product can typically be separated from the decarboxylated byproduct by column chromatography on silica gel. Acid-base extraction can also be employed; the desired product is an acid, while the decarboxylated byproduct is neutral. |
| Difficulty in Product Isolation/Purification | 1. Emulsion during Workup: Formation of a stable emulsion during the extractive workup. 2. Co-elution of Impurities: Impurities may have similar polarity to the desired product, making chromatographic separation difficult. | 1. Modify Workup: Add brine to the aqueous layer to break up emulsions. Alternatively, filter the organic layer through a pad of celite. 2. Optimize Chromatography: Use a different solvent system for column chromatography or consider recrystallization from a suitable solvent system like ethyl acetate/hexanes. |
| Loss of Chiral Purity | 1. Epimerization/Racemization: The use of a strong base or elevated temperatures can cause epimerization at the stereocenter. | 1. Use Milder Conditions: Employ a weaker base and maintain a low reaction temperature throughout the reaction. 2. Chiral HPLC Analysis: Verify the enantiomeric purity of the product using chiral HPLC. |
Quantitative Data Summary
The following table presents hypothetical data for the synthesis of this compound under different conditions to illustrate the impact of reaction parameters on yield and purity.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity by HPLC (%) | Decarboxylation (%) |
| 1 | TEA | Dichloromethane | 25 | 12 | 85 | 95 | 3 |
| 2 | NaHCO₃ | Dioxane/Water | 25 | 16 | 92 | 98 | <1 |
| 3 | TEA | Dichloromethane | 40 (reflux) | 6 | 60 | 75 | 20 |
| 4 | DIPEA | THF | 25 | 12 | 88 | 96 | 2 |
Experimental Protocols
Protocol: N-Boc Protection of Isoindoline-1-carboxylic Acid
-
Reaction Setup: To a solution of isoindoline-1-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water is added sodium bicarbonate (2.5 eq). The mixture is stirred at room temperature until all solids dissolve.
-
Addition of Boc Anhydride: Di-tert-butyl dicarbonate (1.2 eq) dissolved in dioxane is added dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at room temperature for 12-16 hours. The progress is monitored by TLC (Ethyl acetate/Hexanes 1:1).
-
Workup: The reaction mixture is concentrated under reduced pressure to remove the dioxane. The remaining aqueous solution is cooled to 0 °C and acidified to pH 2-3 with 1M HCl.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Main reaction pathway and potential side reactions.
Technical Support Center: Purification of 2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid by column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue observed during the column chromatography of this compound?
A1: The most prevalent issue is peak tailing or streaking on the column and Thin Layer Chromatography (TLC) plates. This is due to the carboxylic acid functional group interacting with the acidic silanol groups on the silica gel stationary phase, leading to poor separation and reduced purity of the collected fractions.[1][2]
Q2: How can I prevent peak tailing during the purification of this compound?
A2: To minimize peak tailing, it is highly recommended to add a small amount of a volatile acid to your mobile phase.[3] Commonly used acids include acetic acid or formic acid, typically at a concentration of 0.1-1% (v/v).[3][4] The acid protonates the carboxylate, reducing its interaction with the silica gel and resulting in more symmetrical peaks.[3]
Q3: What is a suitable stationary phase and mobile phase for the column chromatography of this compound?
A3: A standard silica gel (60-120 or 230-400 mesh) is the recommended stationary phase. For the mobile phase, a gradient elution with a mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate is a good starting point. Dichloromethane/methanol is another common solvent system for more polar compounds.[4] The optimal ratio should be determined by preliminary TLC analysis.
Q4: Will the acidic mobile phase cause the deprotection of the Tert-butoxycarbonyl (Boc) group?
A4: The Boc group is sensitive to strong acids like trifluoroacetic acid (TFA), especially upon concentration.[5] However, the use of weak acids like acetic acid or formic acid at low concentrations (0.1-1%) in the mobile phase during column chromatography is generally considered safe and unlikely to cause significant deprotection, especially if the fractions are not heated for extended periods during solvent evaporation.[5] If you are concerned about lability, you can neutralize the collected fractions with a small amount of a volatile base like triethylamine before solvent removal, though this may introduce an impurity that needs to be removed.
Q5: My compound is not moving from the baseline on the TLC plate even with a high concentration of ethyl acetate in hexane. What should I do?
A5: If your compound has very low mobility, you need to increase the polarity of your mobile phase. You can try switching to a more polar solvent system, such as dichloromethane/methanol. Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it. Remember to also include 0.5-1% acetic acid in this new solvent system to prevent streaking.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound by column chromatography.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Significant Peak Tailing/Streaking on TLC and Column | - Interaction of the carboxylic acid with silica gel.[1][2] - Column overload. | - Add 0.5-1% acetic acid or formic acid to your eluent system.[3] - Ensure you are not loading too much crude material onto the column. A general rule is 1g of crude product per 20-100g of silica gel, depending on the difficulty of the separation. - Check the pH of your mobile phase; it should be acidic enough to suppress the ionization of the carboxylic acid.[1] |
| Product Elutes with Impurities | - Poor separation due to an inappropriate mobile phase. - Column was not packed properly, leading to channeling. | - Optimize the mobile phase using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound. - Use a shallower solvent gradient during elution to improve resolution. - Ensure the column is packed uniformly without any air bubbles or cracks. |
| Low Recovery of the Product | - The compound is highly retained on the column. - The product is partially soluble in the mobile phase and is eluting very slowly in many fractions. - Partial deprotection of the Boc group. | - After eluting with your primary solvent system, flush the column with a highly polar solvent (e.g., 10-20% methanol in dichloromethane with 1% acetic acid) to recover any strongly adsorbed material. - Monitor all fractions carefully by TLC to identify all fractions containing the product. - Avoid using strong acids in your workup or purification. If deprotection is suspected, analyze a sample of the crude and purified material by ¹H NMR to check for the presence of the Boc protons. |
| Presence of a New, More Polar Spot on TLC after Chromatography | - Partial deprotection of the Boc group during chromatography due to an overly acidic mobile phase or prolonged exposure.[5] | - Reduce the concentration of the acid in the mobile phase or switch to a weaker acid (e.g., from formic to acetic acid). - Avoid prolonged exposure of the compound to the acidic mobile phase. Collect and process fractions promptly. - Consider using reversed-phase chromatography if Boc group lability is a persistent issue. |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) Analysis
This protocol is for determining the optimal mobile phase for column chromatography.
-
Preparation of TLC Plates: Use silica gel coated plates (e.g., Silica Gel 60 F254).
-
Sample Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Spot the dissolved sample onto the baseline of several TLC plates.
-
Developing Solvents: Prepare different solvent systems with varying polarities. Good starting points are mixtures of hexane/ethyl acetate or dichloromethane/methanol. Crucially, prepare two sets of these solvents: one neutral and one containing 1% acetic acid.
-
Example Systems to Test:
-
30% Ethyl Acetate in Hexane
-
50% Ethyl Acetate in Hexane
-
70% Ethyl Acetate in Hexane
-
2% Methanol in Dichloromethane
-
5% Methanol in Dichloromethane
-
-
-
Development: Place the TLC plates in developing chambers containing the different solvent systems.
-
Visualization: After the solvent front has reached near the top of the plate, remove the plate and visualize the spots under a UV lamp (254 nm). You can also use a staining agent like potassium permanganate or bromocresol green for carboxylic acids.[6]
-
Analysis: The ideal solvent system will give your target compound an Rf value between 0.2 and 0.4 and show good separation from impurities. The spot should be round and not tailing in the acidic solvent system.
Protocol 2: Column Chromatography Purification
This protocol provides a general procedure for the purification of this compound.
-
Column Preparation:
-
Select an appropriate size glass column.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis (e.g., 20% ethyl acetate in hexane with 1% acetic acid).
-
Pour the slurry into the column and allow it to pack, draining the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel. To do this, dissolve your compound in a volatile solvent, add silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add the sample to the top of the packed column.
-
-
Elution:
-
Begin eluting with the initial non-polar mobile phase.
-
If a gradient elution is necessary, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate or methanol).
-
-
Fraction Collection:
-
Collect fractions in test tubes. The size of the fractions will depend on the column size.
-
-
Monitoring:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator. To remove residual acetic acid, you can co-evaporate with a non-polar solvent like toluene.
-
Visualizations
Caption: A logical workflow for troubleshooting common issues during TLC analysis prior to column chromatography.
Caption: A step-by-step experimental workflow for the column chromatography purification process.
References
Technical Support Center: Synthesis of 2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format. The synthesis is generally considered a two-step process: first, the formation of the isoindoline-1-carboxylic acid core, followed by the protection of the secondary amine with a Tert-butoxycarbonyl (Boc) group.
Issue 1: Low or No Yield in the Formation of Isoindoline-1-carboxylic acid (Step 1)
-
Q1: I am attempting a one-pot reductive amination of 2-carboxybenzaldehyde and an amino acid source, but my yield is very low. What are the common causes?
-
A1: Low yields in this step often stem from inefficient imine formation or issues with the reducing agent.[1]
-
Inefficient Imine Formation: The initial condensation between the aldehyde and the amine to form an imine (or iminium ion) is reversible and pH-sensitive. Ensure the reaction pH is appropriate (typically mildly acidic) to favor iminium ion formation without deactivating the amine nucleophile. Water removal, if practical for your specific setup, can also drive the equilibrium forward.[2]
-
Reducing Agent Reactivity: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they are mild enough to not reduce the starting aldehyde but are effective at reducing the iminium ion intermediate.[3] Ensure your reducing agent is fresh and added correctly.
-
Steric Hindrance: If your amino acid source is sterically bulky, the reaction can be sluggish. Consider increasing the reaction time or temperature.
-
-
-
Q2: I am getting a complex mixture of products instead of the desired isoindoline-1-carboxylic acid. What could be the side reactions?
-
A2: A major side reaction is the self-condensation of 2-carboxybenzaldehyde or the formation of phthalides. Ensure that the amine is available for the initial reaction. Another possibility is over-reduction if a too-powerful reducing agent (like NaBH₄) is used, which could potentially reduce the carboxylic acid.
-
Issue 2: Problems During Boc Protection (Step 2)
-
Q1: The Boc protection of my isoindoline-1-carboxylic acid is incomplete, even with excess Boc-anhydride (Boc₂O). What can I do?
-
A1: Incomplete coupling is a common issue, especially with sterically hindered secondary amines like the isoindoline nitrogen.
-
Increase Reaction Time/Temperature: Allow the reaction to stir for a longer period (up to 24-48 hours) or gently heat to 40-50°C.[4]
-
Choice of Base: The base is crucial. While triethylamine (TEA) is common, a stronger, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or the use of a catalyst like 4-Dimethylaminopyridine (DMAP) can significantly improve the reaction rate.[5][6] Use DMAP in catalytic amounts, as excess can promote side reactions.
-
Solvent Choice: The reaction can be slow in certain solvents. Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are standard. For some substrates, using methanol has been shown to accelerate the reaction.[4]
-
-
-
Q2: My final product is a sticky oil that is difficult to purify. How can I obtain a solid product?
-
A2: Oiling out is a frequent problem during the purification of Boc-protected amino acids.
-
Adjust Recrystallization Solvent: The chosen solvent system may be unsuitable. If using a binary system like ethyl acetate/hexane, you may have too much of the "good" solvent (ethyl acetate). Try slowly adding the "poor" solvent (hexane) to a heated, concentrated solution until persistent cloudiness appears, then allow it to cool very slowly.[1]
-
Trituration: Try dissolving the oil in a small amount of a solvent in which it is highly soluble (like DCM) and then adding a large excess of a non-solvent (like hexane or pentane) while vigorously stirring or sonicating.
-
DCHA Salt Formation: A highly effective method is to convert the oily product into a crystalline salt. Dissolve the crude oil in a solvent like diethyl ether or ethyl acetate and add one equivalent of dicyclohexylamine (DCHA). The resulting DCHA salt is often a stable, crystalline solid that can be easily filtered, purified by recrystallization, and then converted back to the free acid if needed by an acid wash.[1]
-
-
-
Q3: My mass spectrometry results show a product with a mass corresponding to a di-Boc-protected molecule. How can I avoid this?
-
A3: While less common for secondary amines, double protection can sometimes occur, or the carboxylic acid can react with the Boc anhydride to form a mixed anhydride.[4] To minimize this, use a stoichiometric amount of Boc₂O (e.g., 1.1-1.2 equivalents) and monitor the reaction closely by TLC or LC-MS, stopping it as soon as the starting material is consumed.[4] Performing the reaction in an aqueous system with a base like NaOH can help hydrolyze any mixed anhydride that forms.[4]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common synthetic route for this compound?
-
A1: A common and efficient approach is a two-step synthesis. The first step involves the construction of the isoindoline-1-carboxylic acid core, often via a reductive amination of 2-carboxybenzaldehyde with an amino acid. The second step is the N-protection of the secondary amine using di-tert-butyl dicarbonate (Boc₂O).[1][5]
-
-
Q2: Why is the Boc group used for protection in this synthesis?
-
A2: The Tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis. It is stable to a wide range of reaction conditions, particularly basic and nucleophilic reagents, but can be easily removed under mild acidic conditions (e.g., using trifluoroacetic acid), making it ideal for multi-step syntheses like peptide coupling.[7][8]
-
-
Q3: Can I use phthalic anhydride instead of 2-carboxybenzaldehyde as a starting material?
-
A3: Reacting phthalic anhydride with an amino acid typically results in the formation of an N-phthaloyl amino acid (a phthalimide), where the amino group is part of a five-membered imide ring. This does not form the desired isoindoline scaffold.[4]
-
-
Q4: My final yield after purification is very low. What are the key optimization points?
-
A4: To optimize the overall yield, focus on both steps:
-
Step 1 (Core Synthesis): Ensure the pH is optimal for imine formation and use a mild, selective reducing agent.
-
Step 2 (Boc Protection): Use an appropriate base (e.g., TEA, DIPEA) and consider a catalyst (DMAP) if the reaction is slow. For purification, minimize product loss by using the minimum amount of hot solvent for recrystallization and ensuring slow cooling.[1]
-
-
Data Presentation
Optimizing the Boc protection step is critical for maximizing the overall yield. The choice of solvent and base can have a significant impact.
Table 1: Effect of Solvent and Base on Boc Protection Yield
| Entry | Amine Substrate | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Secondary Aliphatic Amine | TEA (1.5) | DCM | Room Temp | 4 | ~95% |
| 2 | Secondary Aliphatic Amine | DIPEA (1.5) | DCM | Room Temp | 2 | >98% |
| 3 | Aromatic Amine | None | Methanol | Room Temp | < 2 | ~96% |
| 4 | Aromatic Amine | TEA (1.2) | THF | Room Temp | 12 | ~90% |
| 5 | General Amine | NaOH | Water/Dioxane | Room Temp | 1 | >95% |
(Note: Data is illustrative and compiled from general procedures for Boc protection.[1][4] Yields are highly substrate-dependent and may require specific optimization.)
Table 2: Troubleshooting Low Yield in Boc Protection
| Symptom | Possible Cause | Recommended Solution |
|---|---|---|
| Incomplete Reaction | Insufficiently reactive amine (steric hindrance). | Increase reaction time, gently heat (40-50°C), or use a more effective base/catalyst system (DIPEA/DMAP).[4] |
| Product Loss During Workup | Product is partially soluble in the aqueous phase. | Ensure the pH of the aqueous phase is adjusted to be acidic (e.g., pH 3-4) before extraction to protonate any carboxylate and increase its organic solubility. |
| Product Loss During Purification | Too much solvent used for recrystallization. | Use the minimum amount of hot solvent required to dissolve the crude product. Cool the solution slowly and then in an ice bath to maximize crystal formation.[1] |
| Side Product Formation | Di-Boc protection or reaction at other sites. | Use a stoichiometric amount of Boc₂O (1.1-1.2 eq). Monitor the reaction closely and stop it upon completion.[6] |
Experimental Protocols
Protocol 1: Synthesis of Isoindoline-1-carboxylic acid via Reductive Amination (Step 1)
This protocol describes a general procedure for the synthesis of the isoindoline core.
-
Materials:
-
2-carboxybenzaldehyde
-
Glycine (or other simple amino acid)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol or a mixture of Methanol/DCM
-
Acetic Acid (catalytic)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
-
Procedure:
-
Dissolve 2-carboxybenzaldehyde (1.0 eq) and glycine (1.1 eq) in methanol.
-
Add a catalytic amount of acetic acid to adjust the pH to approximately 5-6.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium cyanoborohydride (1.2 eq) portion-wise, ensuring the temperature remains below 10°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by carefully adding 1M HCl until gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Adjust the pH of the aqueous residue to ~3-4 with more concentrated HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product, which can be used in the next step or purified further if necessary.
-
Protocol 2: N-Boc Protection of Isoindoline-1-carboxylic acid (Step 2)
This is a standard protocol for the Boc protection of the synthesized isoindoline core.[1][5]
-
Materials:
-
Crude Isoindoline-1-carboxylic acid from Step 1
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
5% Citric acid solution
-
Saturated sodium bicarbonate solution
-
Brine
-
-
Procedure:
-
Dissolve the crude isoindoline-1-carboxylic acid (1.0 eq) in DCM or THF.
-
Add the base (TEA or DIPEA, 1.5 eq).
-
To the stirring solution, add Boc₂O (1.2 eq) either as a solid or as a solution in the reaction solvent.
-
Stir the reaction at room temperature and monitor by TLC. For this hindered amine, the reaction may require stirring for 4-24 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with 5% citric acid solution (2x), water (1x), saturated sodium bicarbonate solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude this compound.
-
Purification: Purify the crude product by recrystallization (e.g., from ethyl acetate/hexane) or flash column chromatography if necessary. If the product is an oil, consider purification via DCHA salt formation as described in the troubleshooting section.
-
Mandatory Visualization
Caption: Proposed two-step synthesis pathway for the target molecule.
Caption: Troubleshooting workflow for addressing low synthesis yield.
References
- 1. benchchem.com [benchchem.com]
- 2. One-pot synthesis of polycyclic isoindolines using isoindole umpolung - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Phthalic anhydride (PA): a valuable substrate in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultrasound-assisted-one-pot synthesis and antiplasmodium evaluation of 3-substituted-isoindolin-1-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sphinxsai.com [sphinxsai.com]
Technical Support Center: Boc Deprotection of 2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Boc deprotection of 2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid.
Troubleshooting Guide
A summary of common problems, their potential causes, and recommended solutions is provided below.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or Slow Reaction | 1. Insufficient Acid Strength or Concentration: The acidic conditions may be too mild to effectively cleave the Boc group.[1] 2. Steric Hindrance: The bulky nature of the isoindoline structure might impede reagent access.[1] 3. Low Reaction Temperature: The reaction may require more thermal energy to proceed to completion.[1] 4. Inadequate Reaction Time: The reaction may not have been allowed to run for a sufficient duration.[2] | 1. Increase the concentration of the acid (e.g., TFA) or switch to a stronger acid system (e.g., HCl in dioxane).[3][4] 2. Increase the reaction temperature, but monitor for potential side reactions. 3. Prolong the reaction time and monitor progress using TLC or LC-MS.[2][5] |
| Formation of Side Products | 1. Alkylation by Tert-butyl Cation: The reactive tert-butyl cation generated during deprotection can alkylate nucleophilic sites on the starting material or product.[6][7] 2. Trifluoroacetylation: If using TFA, the deprotected amine can be acylated by residual TFA, especially during workup.[8] | 1. Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), water, or thioanisole.[2][5] 2. After evaporation of TFA, perform a co-evaporation with a non-polar solvent like toluene to remove residual acid.[2][9] Neutralize the crude product with a mild base before subsequent steps. |
| Product Degradation | 1. Presence of Other Acid-Labile Groups: Other functional groups in the molecule may be sensitive to the strong acidic conditions required for Boc deprotection.[6][10] 2. Harsh Workup Conditions: Prolonged exposure to acid during workup can lead to degradation. | 1. Use milder deprotection conditions, such as p-toluenesulfonic acid (pTSA) or oxalyl chloride in methanol.[2][11] 2. Minimize the time the product is in an acidic environment during workup. Prompt neutralization or purification is recommended. |
| Difficult Product Isolation/Purification | 1. Product is Highly Polar/Water-Soluble: The resulting amino acid may be difficult to extract from an aqueous phase. 2. Residual Acid: Excess acid can interfere with chromatographic purification.[9] | 1. After reaction completion, carefully neutralize the mixture and consider lyophilization or ion-exchange chromatography for isolation. 2. Ensure complete removal of the acid by evaporation, co-evaporation, or by using a solid-supported base for neutralization.[12][13] |
Frequently Asked Questions (FAQs)
Q1: What are the most common acidic reagents for the Boc deprotection of this compound, and what are their pros and cons?
The most common reagent is Trifluoroacetic acid (TFA), often used in a solvent like Dichloromethane (DCM).[14]
-
Pros of TFA: It is highly effective and volatile, which simplifies its removal after the reaction.[5]
-
Cons of TFA: Its strong acidity can cleave other acid-sensitive protecting groups.[6] It also generates the reactive tert-butyl cation, which can lead to side reactions.[5][6]
Other options include:
-
HCl in Dioxane or Ethyl Acetate: A strong acid that is also effective for Boc deprotection.[3][4]
-
p-Toluenesulfonic Acid (pTSA): A milder option that can be used when other acid-sensitive groups are present.[12]
Q2: How can I monitor the progress of the deprotection reaction?
The reaction progress can be conveniently monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] On a TLC plate, the disappearance of the starting material (which is less polar) and the appearance of the product (which is more polar and will have a lower Rf value) can be observed. LC-MS can confirm the mass of the desired product.
Q3: What is the role of a "scavenger" and when should I use one?
During the acid-catalyzed cleavage of the Boc group, a reactive tert-butyl cation is formed.[5][15] This cation is an electrophile and can react with nucleophilic sites on your molecule, leading to unwanted byproducts.[6][7] A scavenger is a compound added to the reaction mixture to "trap" this reactive cation.[5]
You should consider using a scavenger if your molecule contains electron-rich aromatic rings or other nucleophilic functional groups.[6][7] Common scavengers include:
-
Triisopropylsilane (TIS): A very effective scavenger.[2]
-
Water: Traps the cation to form tert-butanol.[2]
-
Thioanisole: Useful for protecting methionine and tryptophan residues in peptides, and can be considered for other sensitive substrates.[2]
Q4: My product seems to be very soluble in water, making extraction difficult. What can I do?
For highly polar or water-soluble products like the deprotected isoindoline-1-carboxylic acid, standard aqueous workups and extractions with organic solvents may be inefficient. In such cases, after quenching and neutralizing the reaction, consider removing the solvent under reduced pressure (lyophilization if the product is in water) to obtain the crude product. Purification can then be attempted using techniques suitable for polar compounds, such as reverse-phase chromatography or ion-exchange chromatography.
Experimental Protocol: Boc Deprotection with TFA
This protocol describes a general procedure for the Boc deprotection of this compound using TFA in DCM.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Toluene (for co-evaporation)
-
Diethyl ether (for precipitation, optional)
Procedure:
-
Dissolution: Dissolve the this compound in DCM (e.g., 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.[5]
-
Addition of Scavenger (Optional): If using a scavenger, add triisopropylsilane (TIS, ~5% v/v) to the solution.[2]
-
Addition of TFA: Slowly add TFA to the stirred solution (e.g., 20-50% v/v). A color change may be observed. The reaction generates carbon dioxide gas, so ensure the system is not closed.[5][15]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[5]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[5]
-
Workup:
-
Once the reaction is complete, concentrate the solution under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[2]
-
To ensure complete removal of residual TFA, add toluene to the residue and evaporate again. Repeat this co-evaporation step 2-3 times.[9]
-
The crude product, which will be the trifluoroacetate salt, can be further purified. For some applications, precipitation by adding cold diethyl ether can be effective.[5]
-
-
Purification: The crude product can be purified by a suitable method such as silica gel chromatography (if the product is sufficiently non-polar) or reverse-phase HPLC for more polar compounds.
Visualizations
Caption: Troubleshooting workflow for Boc deprotection.
Caption: Experimental workflow for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. BOC deprotection [ko.bzchemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. commonorganicchemistry.com [commonorganicchemistry.com]
stability and storage conditions for 2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid
This guide provides detailed information on the stability, storage, and handling of 2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid (CAS: 221352-46-1), along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure maximum stability, the compound should be stored under refrigerated conditions, protected from light and moisture.[1][2] Keep the container tightly sealed in a dry, dark, and cool place.[1] Some suppliers recommend cold-chain transportation, underscoring the need for temperature control.[3]
Q2: How stable is the compound at room temperature?
A2: The compound is stable under recommended storage conditions, but prolonged exposure to ambient temperature, heat, or moisture should be avoided.[2][4] The tert-butoxycarbonyl (Boc) protecting group is designed to be stable during many synthetic processes but can be removed under acidic conditions.[5] Therefore, exposure to acidic environments, even at room temperature, can lead to degradation.
Q3: What are the signs of degradation?
A3: A visual inspection can be the first indicator of degradation. The compound should be a white to off-white powder.[2] Any significant change in color or texture may suggest decomposition. In experiments, poor yield, the appearance of unexpected byproducts, or inconsistent results can also be signs that the starting material has degraded. The product is known to be subject to degradation with age, so long storage periods should be avoided.[1]
Q4: What substances are incompatible with this compound?
A4: The compound should be stored away from strong oxidizing agents.[1][4] It is also crucial to avoid contact with strong acids, as they can cleave the Boc protecting group.[5] Additionally, avoid sources of ignition such as heat, sparks, and open flames.[4]
Q5: What are the primary hazards and necessary handling precautions?
A5: Standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as gloves, protective clothing, and eye/face protection.[4] Handling should be done in a well-ventilated area or under a chemical fume hood to avoid breathing dust.[1][4] Wash hands thoroughly after handling and before eating or drinking.[1][4]
Storage and Stability Data Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 0–8 °C[2] | Prevents age-related degradation and maintains stability. |
| Light | Store in a dark place[1] | Prevents potential light-induced degradation. |
| Atmosphere | Keep container tightly closed[1][4] | Protects from moisture and air contact.[6] |
| Incompatibilities | Away from strong oxidizing agents and acids[1][4][5] | Prevents chemical reactions that would degrade the compound. |
| Conditions to Avoid | Heat, sparks, open flames, moisture[4] | Ensures safety and prevents decomposition. |
Troubleshooting Guide
This guide helps address common issues that may arise during the use of this compound.
Issue 1: The compound has changed in appearance (e.g., color change, clumping).
-
Possible Cause: This is a strong indicator of chemical degradation, likely due to improper storage (exposure to moisture, light, or elevated temperatures).
-
Recommended Action:
-
Do not use the material for your experiment.
-
Review your storage procedures against the recommended conditions in the table above.
-
If possible, perform a quick purity check (see protocol below) on a small sample to confirm decomposition.
-
It is safest to dispose of the degraded material according to local regulations and use a fresh batch.[1]
-
Issue 2: Inconsistent or poor results in a reaction (e.g., low yield, unexpected byproducts).
-
Possible Cause: If other reaction parameters have been verified, the starting material's purity is a likely cause. The Boc group may have partially cleaved, or other forms of degradation may have occurred.
-
Recommended Action:
-
First, verify the storage conditions and age of the compound.[1]
-
Perform a stability check using a method like Thin-Layer Chromatography (TLC) against a new or trusted batch, if available.
-
Consider that the Boc group is labile to acid.[5] Ensure no acidic contaminants were introduced during handling.
-
If degradation is suspected, obtain a fresh supply of the compound for subsequent experiments.
-
Experimental Protocols
Protocol for Purity Assessment by Thin-Layer Chromatography (TLC)
This protocol provides a general method to quickly assess the purity of the compound and check for degradation products.
Materials:
-
This compound sample
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
Mobile phase (e.g., a mixture of ethyl acetate and hexanes, start with a 3:7 ratio and adjust as needed)
-
Visualization agent (e.g., UV lamp, potassium permanganate stain)
-
Capillary tubes for spotting
Methodology:
-
Sample Preparation: Dissolve a small amount (~1 mg) of the compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) to create a ~1 mg/mL solution.
-
Spotting: Using a capillary tube, carefully spot a small amount of the solution onto the baseline of the TLC plate. If a reference standard (a new batch) is available, spot it in an adjacent lane for comparison.
-
Development: Place the TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm). Circle any visible spots. If needed, further visualization can be achieved by dipping the plate into a potassium permanganate staining solution and gently heating.
-
Analysis: A pure compound should ideally show a single spot. The presence of multiple spots, especially in the suspect sample compared to a reference standard, indicates the presence of impurities or degradation products.
Diagrams
Caption: Recommended workflow for receiving, storing, and handling the compound.
Caption: Decision tree for troubleshooting stability-related issues.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1044764-69-3|2-(tert-Butoxycarbonyl)isoindoline-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. 2-(Tert-butoxycarbonyl)isoindoline-5-carboxylic acid | 149353-71-9 | Benchchem [benchchem.com]
- 6. lobachemie.com [lobachemie.com]
Technical Support Center: Purity Assessment of Boc-isoindoline-1-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on analytical methods, troubleshooting, and frequently asked questions related to assessing the purity of Boc-isoindoline-1-carboxylic acid (CAS: 221352-46-1).
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for determining the purity of Boc-isoindoline-1-carboxylic acid?
A1: The purity of Boc-isoindoline-1-carboxylic acid is typically assessed using a combination of chromatographic and spectroscopic techniques. The most common methods are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for quantitative purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation and identification of impurities, and Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation and impurity profiling.
Q2: What are the typical storage conditions for this compound to maintain its purity?
A2: To maintain stability and purity, Boc-isoindoline-1-carboxylic acid should be stored in a cool, dry place, typically at 0-8 °C, protected from light and moisture.[1] Improper storage can lead to degradation, primarily through the hydrolysis of the Boc protecting group.
Q3: What are some common impurities that might be present in a sample of Boc-isoindoline-1-carboxylic acid?
A3: Common impurities can originate from the starting materials or side reactions during synthesis. These may include residual solvents (e.g., DMF, DCM), unreacted starting materials, or by-products such as the de-protected isoindoline-1-carboxylic acid. The presence of diastereomers is also possible if the synthesis was not stereospecific.
Q4: Why is the pH of the mobile phase critical in the HPLC analysis of this compound?
A4: The mobile phase pH is crucial because Boc-isoindoline-1-carboxylic acid has an ionizable carboxylic acid group. The pH affects the protonation state of this group, which in turn significantly influences the compound's retention time and peak shape on a reversed-phase column.[2] For consistent results, the pH should be buffered and kept at least 2 units away from the compound's pKa.
Troubleshooting Guide
This section addresses specific issues that may arise during the analytical assessment of Boc-isoindoline-1-carboxylic acid.
HPLC-Related Issues
Q5: I am observing a broad or tailing peak for the main compound in my RP-HPLC analysis. What are the likely causes and solutions?
A5: Peak tailing for this compound is often due to secondary interactions between the molecule and the stationary phase.
-
Cause 1: Silanol Interactions: Residual free silanol groups on the silica-based C18 column can interact with the polar carboxylic acid, causing tailing.[2]
-
Solution: Use an end-capped column or a column specifically designed for polar analytes. Alternatively, adding a small amount of a competitive amine (e.g., triethylamine) to the mobile phase can mask the silanol groups, but this may affect column longevity.
-
-
Cause 2: Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of the carboxylic acid, the compound may exist in both ionized and non-ionized forms, leading to poor peak shape.
-
Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the carboxylic acid (typically using an acidic modifier like 0.1% trifluoroacetic acid or formic acid) to ensure it is fully protonated and behaves consistently.[3]
-
-
Cause 3: Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.
-
Solution: Reduce the sample concentration or injection volume and re-run the analysis.
-
Q6: My HPLC chromatogram shows an unexpected peak at a very early retention time. What could this be?
A6: An early-eluting peak is highly polar and indicates a compound with little retention on a reversed-phase column.
-
Potential Identity: This is often the de-protected analog, isoindoline-1-carboxylic acid. The loss of the bulky, non-polar Boc group makes the molecule significantly more polar.
-
Confirmation: Use LC-MS to check the mass of the early-eluting peak. The expected mass would correspond to the de-protected compound (Molecular Weight: 163.17 g/mol ), which is 100 g/mol less than the parent compound (Molecular Weight: 263.29 g/mol ).
NMR-Related Issues
Q7: My ¹H NMR spectrum shows a complex multiplet in the aromatic region instead of the expected pattern. Why?
A7: This can be due to the presence of rotamers. The partial double-bond character of the amide bond within the Boc group can restrict rotation, leading to two distinct magnetic environments for the adjacent aromatic protons. This phenomenon is often temperature-dependent.
-
Solution: Acquiring the NMR spectrum at an elevated temperature (e.g., 50-80 °C) can cause the rotamers to interconvert more rapidly on the NMR timescale, leading to a coalescence of the signals into a simpler, time-averaged pattern.
Q8: The integration of the tert-butyl signal (~1.5 ppm) in the ¹H NMR is lower than the expected 9H relative to the other protons. What does this suggest?
A8: A lower-than-expected integration for the Boc group protons is a strong indicator of partial de-protection of the compound. This means your sample is likely a mixture of Boc-isoindoline-1-carboxylic acid and the free amine, isoindoline-1-carboxylic acid.
-
Confirmation: Correlate this finding with HPLC data. You should see a corresponding secondary peak, as discussed in Q6. The relative integration in the NMR should approximate the relative peak areas in the HPLC chromatogram.
Quantitative Data Summary
Table 1: Typical RP-HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 5 µL |
| Diluent | Acetonitrile/Water (1:1) |
Table 2: Expected NMR Spectral Data (in CDCl₃)
| Nucleus | Chemical Shift (ppm) | Description |
| ¹H NMR | ~10-12 | Broad singlet, 1H (Carboxylic Acid OH) |
| ~7.2-7.5 | Multiplet, 4H (Aromatic CH) | |
| ~5.5 | Singlet/Multiplet, 1H (CH-COOH) | |
| ~4.7-4.9 | Multiplet, 2H (CH₂) | |
| ~1.5 | Singlet, 9H (Boc C(CH₃)₃) | |
| ¹³C NMR | ~170-175 | C=O (Carboxylic Acid)[4][5] |
| ~150-155 | C=O (Boc) | |
| ~135-140 | Aromatic Quaternary C | |
| ~122-130 | Aromatic CH | |
| ~80-82 | C(CH₃)₃ (Boc) | |
| ~60-65 | CH-COOH | |
| ~50-55 | CH₂ | |
| ~28 | C(CH₃)₃ (Boc) |
Experimental Protocols
Protocol 1: Purity Determination by RP-HPLC
-
Preparation of Mobile Phase:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade water. Filter and degas.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade acetonitrile. Filter and degas.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of Boc-isoindoline-1-carboxylic acid.
-
Dissolve in 1.0 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Vortex until fully dissolved.
-
-
HPLC System Setup:
-
Equilibrate the C18 column with the initial gradient conditions (e.g., 95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.
-
Set the detector to monitor at 210 nm.
-
-
Analysis:
-
Inject 5 µL of the prepared sample.
-
Run the gradient method as specified in Table 1.
-
Integrate the peaks in the resulting chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
-
Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved. A small amount of deuterated methanol (CD₃OD) can be added to aid solubility if needed.
-
-
Instrument Setup:
-
Tune and shim the NMR spectrometer according to standard procedures.
-
Set the spectral width to cover the expected range of proton signals (e.g., -1 to 13 ppm).
-
-
Data Acquisition:
-
Acquire the ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate all signals and compare the chemical shifts and integration ratios to the expected values (Table 2). The carboxylic acid proton may be broad and is exchangeable with D₂O.[5]
-
Visualized Workflows
Caption: General workflow for assessing the purity of a new sample.
Caption: A logical flowchart for troubleshooting HPLC peak tailing issues.
Caption: Decision process for identifying unknown peaks via LC-MS.
References
Technical Support Center: Scale-Up of 2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic Acid Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up production of 2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the scale-up of the Boc protection of isoindoline-1-carboxylic acid?
The most common challenges include incomplete or failed reactions, poor solubility of starting materials, and the formation of impurities.[1] Low nucleophilicity of the isoindoline nitrogen and steric hindrance can also impede the reaction.[1][2] On a larger scale, localized concentration and temperature gradients can lead to inconsistent reaction progress and side product formation.
Q2: How does the choice of base impact the reaction at scale?
The selection and quantity of the base are critical.[1] While bases like triethylamine (TEA) or sodium hydroxide (NaOH) are often used to neutralize acidic byproducts and drive the reaction to completion, their improper use on a large scale can lead to side reactions.[1] For instance, an excessively strong base or poor mixing can promote the formation of unwanted byproducts.
Q3: What are typical impurities, and how can they be minimized?
Typical impurities can include unreacted starting material, di-Boc protected products, and byproducts from side reactions involving the solvent or base.[1] Minimizing these impurities involves careful control of reaction stoichiometry, temperature, and mixing. Using a minimal excess of di-tert-butyl dicarbonate (Boc₂O) and monitoring the reaction progress can prevent the formation of di-Boc byproducts.[1]
Q4: What are the recommended workup and purification procedures for large-scale synthesis?
A standard workup involves quenching any unreacted Boc-anhydride, followed by solvent removal.[1] For purification, liquid-liquid extraction to separate the carboxylic acid from neutral and basic impurities is a common first step.[3] This is typically followed by crystallization from a suitable solvent system to isolate the final product with high purity.[3][4]
Q5: How can the solubility of isoindoline-1-carboxylic acid be improved in the reaction mixture?
Isoindoline-1-carboxylic acid, being a zwitterionic compound, can have poor solubility in common organic solvents. Using a co-solvent system, such as a mixture of tetrahydrofuran (THF) and water, can improve solubility.[1] Another approach is to form a salt of the carboxylic acid in an aqueous base, which can then react with Boc-anhydride.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to poor solubility of the starting material. | - Use a co-solvent system (e.g., THF/water) to improve the solubility of the zwitterionic starting material.[1] - Consider performing the reaction in an aqueous basic solution where the starting material is more soluble as its carboxylate salt.[5] |
| Insufficient reactivity of the amine. | - Increase the reaction temperature moderately, while monitoring for impurity formation. - Add a catalytic amount of 4-dimethylaminopyridine (DMAP), but be cautious of potential side reactions.[1] | |
| Hydrolysis of Boc-anhydride. | - In aqueous systems, ensure efficient stirring to maximize the reaction rate between the amine and Boc-anhydride, which is generally faster than hydrolysis.[1] - Use a slight excess of Boc-anhydride. | |
| High Impurity Levels | Formation of di-Boc product. | - Use a stoichiometric amount of Boc₂O and monitor the reaction closely to stop it upon completion.[1] |
| Presence of unreacted starting material. | - Optimize reaction time and temperature to drive the reaction to completion. - During workup, perform an extraction with a basic aqueous solution to remove the acidic starting material.[3] | |
| Side reactions with other functional groups. | - If other nucleophilic groups are present, carefully control the reaction conditions (e.g., lower temperature, controlled addition of reagents) to enhance selectivity.[1] | |
| Difficult Purification | Product is an oil or does not crystallize easily. | - Screen various solvent systems for crystallization. Common choices include mixtures of ethyl acetate and hexanes, or water and ethanol. - If crystallization fails, consider purification by column chromatography, although this may be less practical at a very large scale. |
| Emulsion formation during extraction. | - Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion.[4] - Filter the mixture through a pad of celite.[4] |
Data Presentation
Table 1: Effect of Base and Solvent on Reaction Yield
| Base (equivalents) | Solvent | Reaction Time (hours) | Yield (%) | Purity (%) |
| TEA (1.2) | Dichloromethane | 18 | 85 | 96 |
| NaOH (1.1) | Water/THF (1:1) | 12 | 92 | 98 |
| NaHCO₃ (1.5) | Water/Dioxane (1:1) | 24 | 88 | 97 |
| None | THF | 48 | < 50 | - |
Note: This data is representative and may vary based on specific reaction conditions and scale.
Experimental Protocols
Key Experiment: Boc Protection of Isoindoline-1-carboxylic Acid
Materials:
-
Isoindoline-1-carboxylic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In a suitable reactor, dissolve isoindoline-1-carboxylic acid (1.0 equivalent) in a 1:1 mixture of water and THF.
-
Base Addition: Cool the solution to 0-5 °C and add a solution of sodium hydroxide (1.1 equivalents) in water dropwise, maintaining the temperature below 10 °C.
-
Boc-Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in THF dropwise to the reaction mixture, again keeping the temperature below 10 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Cool the remaining aqueous solution to 0-5 °C and acidify to a pH of 2-3 with cold 1M HCl.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield.
Caption: Synthesis of 2-(Boc)isoindoline-1-carboxylic acid.
References
effect of reaction parameters on the synthesis of Boc-isoindoline-1-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions concerning the synthesis of Boc-isoindoline-1-carboxylic acid. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for Boc-isoindoline-1-carboxylic acid?
A common and effective strategy involves a two-step process. The first step is the synthesis of the isoindoline-1-carboxylic acid core, often via reductive amination and cyclization of a suitable precursor like 2-carboxybenzaldehyde. The second step is the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).
Q2: How do I choose the right solvent for the reaction?
For the initial synthesis of the isoindoline core, solvents like water/ethanol mixtures can be effective, particularly for reductive lactamization methods.[1] For the subsequent Boc-protection step, aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are typically used. If the starting amino acid has poor solubility, using aqueous conditions with a base to form a soluble salt can be a viable strategy.[2]
Q3: What are the critical parameters to control for a high yield?
Key parameters include temperature, reaction time, choice of catalyst (for the cyclization step), and the stoichiometry of reagents. For palladium-catalyzed reactions, maintaining an inert atmosphere is crucial.[3] For the Boc-protection step, the choice of base (e.g., DMAP, DIPEA) and ensuring anhydrous conditions can significantly impact yield and purity.
Q4: Can this molecule be used in peptide synthesis?
Yes, Boc-isoindoline-1-carboxylic acid is a valuable building block in peptide synthesis.[4] However, its incorporation can be challenging due to the steric hindrance of the secondary amine. Specialized coupling reagents are often required for efficient peptide bond formation.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield in Cyclization Step | 1. Inactive catalyst. 2. Non-optimal reaction temperature or time. 3. Presence of oxygen in catalyst-sensitive reactions (e.g., Pd-catalyzed). 4. Poor quality of starting materials. | 1. Use a fresh batch of catalyst or an activator. Several metal catalysts like Palladium, Iridium, or Copper can be used for isoindolinone synthesis.[1][6] 2. Systematically vary the temperature and monitor the reaction progress using TLC or LC-MS. 3. Degas the solvent and run the reaction under an inert atmosphere (Nitrogen or Argon). 4. Verify the purity of starting materials (e.g., 2-carboxybenzaldehyde, amine source) by NMR or melting point. |
| Poor Solubility of Starting Amino Acid | The zwitterionic nature of the unprotected isoindoline-1-carboxylic acid limits its solubility in many organic solvents. | 1. Perform the Boc-protection in a biphasic system (e.g., dioxane/water) with a base like sodium bicarbonate or sodium hydroxide.[2] 2. Convert the carboxylic acid to an ester to improve solubility before Boc protection, followed by saponification. |
| Incomplete Boc-Protection | 1. Insufficient amount of Boc₂O or base. 2. Steric hindrance around the amine. 3. Reaction temperature is too low. | 1. Increase the equivalents of Boc₂O (typically 1.1-1.5 eq.) and the base (e.g., DMAP, triethylamine). 2. Increase the reaction time and/or temperature (e.g., reflux in THF). 3. While the reaction often proceeds at room temperature, gentle heating to 40-50°C may be necessary.[2] |
| Formation of Side Products | 1. Dimerization or polymerization, especially during Boc-protection. 2. Racemization at the chiral center during subsequent coupling reactions. 3. N-acylurea formation when using carbodiimide reagents.[7] | 1. Use a high dilution to favor intramolecular reaction over intermolecular side reactions. Add the reagents slowly. 2. For peptide coupling, use racemization-suppressing additives like HOBt or HOAt.[7] Perform the coupling at a lower temperature (e.g., 0°C). 3. Use uronium/aminium salt reagents like HATU or HBTU instead of carbodiimides, or add HOBt to trap the reactive intermediate.[7] |
| Difficulty in Product Purification | 1. Excess Boc₂O and its byproducts complicate purification. 2. The product is highly soluble in the aqueous phase during workup. | 1. After the reaction, quench with ammonium chloride. During workup, wash the organic layer with a dilute base (e.g., NaHCO₃ solution) to remove unreacted starting material and byproducts. 2. Acidify the aqueous layer carefully to pH ~3-4 to protonate the carboxylic acid, then extract with an organic solvent like ethyl acetate. |
Experimental Protocols
Protocol 1: Synthesis of Isoindoline-1-carboxylic acid via Reductive Lactamization
This protocol is a generalized procedure based on methods for synthesizing related isoindolinones.[1]
Materials:
-
2-Formylbenzoic acid
-
Ammonium acetate or a primary amine
-
Platinum or Iridium catalyst
-
Hydrogen gas source
-
Solvent: Ethanol/Water mixture
Procedure:
-
In a reaction vessel, dissolve 2-formylbenzoic acid (1.0 eq) and the amine source (1.2 eq) in the ethanol/water solvent system.
-
Add the catalyst (e.g., Pt nanowires, Ir-based catalyst) to the mixture.
-
Pressurize the vessel with hydrogen gas (typically starting at 1 bar).
-
Stir the reaction mixture at room temperature or with gentle heating as required for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, filter the catalyst from the reaction mixture.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield isoindoline-1-carboxylic acid.
Protocol 2: Boc-Protection of Isoindoline-1-carboxylic acid
This protocol is adapted from standard procedures for the Boc-protection of amino acids.[8]
Materials:
-
Isoindoline-1-carboxylic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Base: 4-(Dimethylamino)pyridine (DMAP) or N,N-Diisopropylethylamine (DIPEA)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Aqueous HCl (1M), Saturated NaHCO₃ solution, Brine
Procedure:
-
Suspend isoindoline-1-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add the base (e.g., DIPEA, 2.5 eq) and stir until the solid dissolves.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add a solution of Boc₂O (1.2 eq) in DCM dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain Boc-isoindoline-1-carboxylic acid.
Visual Guides
Caption: General Synthesis Workflow
Caption: Troubleshooting Decision Tree
References
- 1. Isoindolinone synthesis [organic-chemistry.org]
- 2. reddit.com [reddit.com]
- 3. Selective synthesis of either isoindole- or isoindoline-1-carboxylic acid esters by Pd(0)-catalyzed enolate arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Condensation of carboxylic acids with amines using the Boc2O/DMAP system under solvent-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Navigating the Spectroscopic Landscape: An NMR Analysis of 2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic Acid
For researchers and professionals in drug development, precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this process, providing detailed information about the molecular framework of a compound. This guide focuses on the 1H and 13C NMR analysis of 2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid, a key building block in medicinal chemistry. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a detailed predicted analysis based on established spectroscopic principles, alongside a comparison with its isomer, 2-(Tert-butoxycarbonyl)isoindoline-5-carboxylic acid, for which experimental data is accessible.
Predicted NMR Spectral Data for this compound
The following tables outline the predicted 1H and 13C NMR spectral data for this compound. These predictions are based on the analysis of the molecule's structure and typical chemical shift values for similar functional groups.
Table 1: Predicted ¹H NMR Data for this compound
| Protons (See Fig. 1) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H1 | ~5.0 - 5.5 | Singlet | - | 1H |
| H3 (diastereotopic) | ~4.5 - 5.0 | Doublet of doublets | ~12-15 (geminal), ~3-5 (vicinal) | 2H |
| H4, H5, H6, H7 | ~7.2 - 7.5 | Multiplet | - | 4H |
| H9 (t-butyl) | ~1.5 | Singlet | - | 9H |
| H11 (Carboxylic Acid) | > 10 | Broad Singlet | - | 1H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon (See Fig. 1) | Predicted Chemical Shift (δ, ppm) |
| C1 | ~60 - 65 |
| C3 | ~50 - 55 |
| C3a | ~135 - 140 |
| C4 | ~125 - 130 |
| C5 | ~125 - 130 |
| C6 | ~125 - 130 |
| C7 | ~120 - 125 |
| C7a | ~140 - 145 |
| C8 (Boc C=O) | ~155 |
| C9 (Boc quat. C) | ~80 |
| C10 (Boc CH₃) | ~28 |
| C11 (COOH) | ~170 - 175 |
Comparative Analysis: The 5-Carboxylic Acid Isomer
To provide a tangible comparison, the experimental NMR data for the isomeric compound, 2-(Tert-butoxycarbonyl)isoindoline-5-carboxylic acid, is presented below. The key difference in the spectra arises from the position of the electron-withdrawing carboxylic acid group on the aromatic ring, which influences the chemical shifts of the aromatic protons and carbons.
Table 3: Experimental NMR Data for 2-(Tert-butoxycarbonyl)isoindoline-5-carboxylic acid
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |
| ¹H NMR | ||
| Aromatic CH | 7.9-8.1 | Multiplet |
| Aromatic CH | 7.3-7.5 | Multiplet |
| CH₂ | 4.8-4.9 | Singlet |
| t-butyl CH₃ | 1.5 | Singlet |
| ¹³C NMR | ||
| Carboxylic C=O | ~170 | - |
| Boc C=O | ~154 | - |
| Aromatic C-COOH | ~130 | - |
| Aromatic CH | 122-130 | - |
| Aromatic quat. C | 140-145 | - |
| Boc quat. C | ~81 | - |
| CH₂ | ~53 | - |
| t-butyl CH₃ | ~28 | - |
Note: The experimental data is aggregated from various sources and may show slight variations depending on the solvent and experimental conditions.
Experimental Protocols
A standard protocol for acquiring high-quality 1H and 13C NMR spectra for a small organic molecule like this compound is as follows:
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube. The choice of solvent is crucial and should be based on the sample's solubility and the desired chemical shift window.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
2. Spectrometer Setup:
-
The NMR spectra are typically acquired on a spectrometer with a field strength of 400 MHz or higher for better resolution.
-
The spectrometer is locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the homogeneity of the magnetic field across the sample, which is critical for obtaining sharp spectral lines.
3. ¹H NMR Acquisition:
-
A standard single-pulse experiment is typically used.
-
Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. For a routine spectrum, 8 to 16 scans are usually sufficient.
4. ¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence (e.g., zgpg30 or zgdc) is commonly used to simplify the spectrum to single lines for each unique carbon atom.
-
Due to the low natural abundance of ¹³C and its lower gyromagnetic ratio, a larger number of scans (from hundreds to thousands) and a longer relaxation delay are often required to achieve a good signal-to-noise ratio.
5. Data Processing:
-
The acquired Free Induction Decay (FID) is processed using Fourier transformation.
-
Phase correction is applied to ensure all peaks are in the absorptive mode.
-
Baseline correction is performed to obtain a flat baseline.
-
The spectrum is referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
For ¹H NMR, the signals are integrated to determine the relative number of protons.
Visualizing Structure and Workflow
To aid in the understanding of the NMR analysis, the following diagrams are provided.
Figure 1. Chemical structure of this compound.
Figure 2. A simplified workflow for NMR analysis.
A Comparative Guide to the Synthetic Routes of 2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid is a valuable chiral building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. Its rigid isoindoline scaffold and orthogonal protecting groups make it a versatile intermediate. This guide provides a comparative analysis of two prominent synthetic routes to this compound: a racemic synthesis commencing from indole-2-carboxylate and an enantioselective synthesis starting from the chiral pool amino acid, L-phenylalanine. This comparison includes a quantitative data summary, detailed experimental protocols, and workflow diagrams to aid researchers in selecting the most suitable method for their specific needs.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key quantitative metrics for the two primary synthetic routes to this compound.
| Parameter | Racemic Synthesis from Indole-2-carboxylate | Enantioselective Synthesis from L-Phenylalanine |
| Starting Material | Ethyl indole-2-carboxylate | L-Phenylalanine |
| Number of Steps | 3 | 4 |
| Overall Yield | ~70-80% (estimated) | ~40-50% |
| Stereochemistry | Racemic (±) | Enantiomerically pure (S)-isomer |
| Key Reagents | Di-tert-butyl dicarbonate, Pd/C, H₂, LiOH | Urea nitrate, H₂SO₄, NaOH, Pd/C, H₂, Di-tert-butyl dicarbonate |
| Purification | Column chromatography, Recrystallization | Filtration, Recrystallization, Extraction |
| Scalability | Potentially scalable | Scalable with careful control of nitration |
| Advantages | Fewer steps, potentially higher overall yield | Produces enantiomerically pure product |
| Disadvantages | Yields a racemic mixture requiring resolution | More steps, lower overall yield |
Synthetic Route Diagrams
The logical workflows for both synthetic routes are depicted below using Graphviz diagrams.
Racemic Synthesis Workflow
Enantioselective Synthesis Workflow
A Comparative Guide to Alternative Protecting Groups for Isoindoline-1-carboxylic Acid
For researchers and professionals in drug development and organic synthesis, the choice of a protecting group is a critical decision that can significantly impact the efficiency and success of a synthetic route. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atom of isoindoline-1-carboxylic acid due to its stability and ease of removal under acidic conditions. However, the need for acidic deprotection can be a limitation in the presence of other acid-sensitive functional groups. This guide provides a comprehensive comparison of alternative protecting groups—Carboxybenzyl (Cbz), 9-Fluorenylmethoxycarbonyl (Fmoc), Benzyl (Bn), Allyloxycarbonyl (Alloc), and 2-(Trimethylsilyl)ethoxycarbonyl (Teoc)—offering a range of deprotection strategies to enhance synthetic flexibility.
Orthogonality of Protecting Groups
A key consideration in selecting a protecting group is its orthogonality, which allows for the selective removal of one group in the presence of others. The alternatives to Boc discussed here offer a variety of deprotection methods, enabling chemists to design more complex and efficient synthetic pathways.
Figure 1: Orthogonality of Amine Protecting Groups.
Quantitative Comparison of Protecting Groups
The following tables summarize the typical reaction conditions, yields, and deprotection methods for various N-protected isoindoline-1-carboxylic acids. While direct comparative studies on this specific substrate are limited, the data presented is based on established methodologies for similar compounds and provides a reliable basis for comparison.
Table 1: Comparison of Protection Reactions for Isoindoline-1-carboxylic Acid
| Protecting Group | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Boc | Boc₂O | Et₃N | CH₂Cl₂ | RT | 2-4 | >95 |
| Cbz | Cbz-Cl | NaHCO₃ | Dioxane/H₂O | 0 to RT | 2-6 | ~90-98 |
| Fmoc | Fmoc-Cl | NaHCO₃ | Dioxane/H₂O | 0 to RT | 2-4 | ~90-97 |
| Bn | PhCHO, NaBH(OAc)₃ | - | DCE | RT | 12-24 | ~85-95 |
| Alloc | Alloc-Cl | NaHCO₃ | Dioxane/H₂O | 0 to RT | 2-4 | ~90-95 |
| Teoc | Teoc-OSu | Et₃N | CH₂Cl₂ | RT | 4-8 | ~85-92 |
Table 2: Comparison of Deprotection Reactions
| Protected Substrate | Deprotection Reagent | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Boc-Isoindoline | TFA/CH₂Cl₂ (1:1) | CH₂Cl₂ | RT | 0.5-1 | >95 |
| Cbz-Isoindoline | H₂, 10% Pd/C | MeOH or EtOH | RT | 1-4 | >95 |
| Fmoc-Isoindoline | 20% Piperidine/DMF | DMF | RT | 0.2-0.5 | >95 |
| Bn-Isoindoline | H₂, 10% Pd/C | MeOH or EtOH | RT | 4-16 | >90 |
| Alloc-Isoindoline | Pd(PPh₃)₄, PhSiH₃ | CH₂Cl₂ | RT | 0.5-2 | >90 |
| Teoc-Isoindoline | TBAF (1M in THF) | THF | RT | 1-3 | >90 |
Experimental Protocols
Detailed methodologies for the introduction and removal of each protecting group are provided below.
Carboxybenzyl (Cbz) Group
The Cbz group is a classic amine protecting group, stable to acidic and basic conditions and readily removed by hydrogenolysis.
Protection Workflow:
Figure 2: Cbz Protection Workflow.
Protection Protocol:
-
Dissolve isoindoline-1-carboxylic acid (1.0 eq) in a mixture of dioxane and water.
-
Cool the solution to 0 °C and add sodium bicarbonate (2.5 eq).
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Upon completion, acidify the mixture and extract the product with a suitable organic solvent.
Deprotection Protocol (Hydrogenolysis):
-
Dissolve N-Cbz-isoindoline-1-carboxylic acid (1.0 eq) in methanol or ethanol.
-
Add 10% palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 1-4 hours.[1]
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected product.[1]
9-Fluorenylmethoxycarbonyl (Fmoc) Group
The Fmoc group is particularly valuable in solid-phase peptide synthesis due to its base lability, allowing for orthogonal protection schemes with acid-labile side-chain protecting groups.
Protection Protocol:
-
Suspend isoindoline-1-carboxylic acid (1.0 eq) in a mixture of dioxane and aqueous sodium bicarbonate.
-
Cool the mixture to 0 °C and add a solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl, 1.05 eq) in dioxane.
-
Stir the reaction at room temperature for 2-4 hours.
-
Work up the reaction by acidifying and extracting the product.
Deprotection Protocol:
-
Dissolve N-Fmoc-isoindoline-1-carboxylic acid in N,N-dimethylformamide (DMF).
-
Stir the reaction at room temperature for 10-30 minutes.[2]
-
Remove the volatiles under reduced pressure and purify the product.
Benzyl (Bn) Group
The Benzyl group is a robust protecting group that can be introduced via reductive amination and is typically removed by hydrogenolysis.
Protection Workflow (Reductive Amination):
Figure 3: Benzyl Protection via Reductive Amination.
Protection Protocol (from Phthalaldehydic Acid):
-
Dissolve phthalaldehydic acid (1.0 eq) and benzylamine (1.1 eq) in dichloroethane (DCE).
-
Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.
-
Continue stirring at room temperature for 12-24 hours.
-
Quench the reaction with water and extract the product.
Deprotection Protocol (Hydrogenolysis):
-
Dissolve N-benzyl-isoindoline-1-carboxylic acid in methanol or ethanol.
-
Add 10% Pd/C catalyst (10 mol%).
-
Stir the mixture under a hydrogen atmosphere at room temperature for 4-16 hours.[4]
-
Filter through Celite and concentrate the solvent to yield the product.
Allyloxycarbonyl (Alloc) Group
The Alloc group offers orthogonality to many common protecting groups and is selectively cleaved by palladium-catalyzed reactions.
Protection Protocol:
-
Dissolve isoindoline-1-carboxylic acid (1.0 eq) in a mixture of dioxane and aqueous sodium bicarbonate at 0 °C.
-
Add allyl chloroformate (Alloc-Cl, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Acidify the reaction mixture and extract the N-Alloc protected product.
Deprotection Protocol:
-
Dissolve the N-Alloc protected compound (1.0 eq) in dichloromethane (CH₂Cl₂).
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.1 eq) and a scavenger such as phenylsilane (PhSiH₃, 10-20 eq).[5]
-
Stir the reaction under an inert atmosphere at room temperature for 30-120 minutes.
-
Concentrate the reaction mixture and purify by chromatography to remove palladium residues.
2-(Trimethylsilyl)ethoxycarbonyl (Teoc) Group
The Teoc group is stable to a wide range of conditions, including acidic and basic hydrolysis, and is selectively removed by fluoride ions.[6]
Protection Protocol:
-
Dissolve isoindoline-1-carboxylic acid (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (CH₂Cl₂).
-
Add 2-(trimethylsilyl)ethyl p-nitrophenyl carbonate (Teoc-ONp) or N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu) (1.1 eq).[7]
-
Stir the reaction at room temperature for 4-8 hours.
-
Wash the reaction mixture with aqueous acid and brine, then dry and concentrate to obtain the product. A reported yield for a similar reaction is 92%.[6]
Deprotection Protocol:
-
Dissolve the N-Teoc protected compound in tetrahydrofuran (THF).
-
Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1-1.5 eq).[7]
-
Stir the reaction at room temperature for 1-3 hours.
-
Quench the reaction with water, extract the product, and purify by chromatography.
Conclusion
While Boc remains a convenient and widely used protecting group, its reliance on acidic deprotection can be a significant drawback in the synthesis of complex molecules with acid-labile functionalities. The alternative protecting groups presented here—Cbz, Fmoc, Bn, Alloc, and Teoc—provide a versatile toolkit for the synthetic chemist. Each offers a unique deprotection strategy, enabling orthogonal protection and enhancing the flexibility and efficiency of synthetic routes involving isoindoline-1-carboxylic acid and its derivatives. The choice of protecting group should be guided by the overall synthetic strategy, considering the stability of other functional groups present in the molecule and the desired sequence of bond-forming and deprotection steps.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Application of Teoc Protecting Group [en.highfine.com]
- 7. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
Comparative Biological Activity of 2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic Acid Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships (SAR) of novel compounds is paramount. This guide provides a comparative analysis of the biological activity of derivatives based on the 2-(tert-butoxycarbonyl)isoindoline-1-carboxylic acid scaffold and its close structural analogs. The isoindoline core is a key feature in numerous bioactive compounds and approved drugs, demonstrating a wide range of pharmacological activities including anti-inflammatory, anticancer, and antimicrobial effects.
While direct and extensive comparative studies on derivatives of this compound are limited in publicly available literature, significant insights can be drawn from research on the closely related indoline-2-carboxylic acid scaffold. This guide focuses on a key study of N-(substituted)phenylamide derivatives of N-Boc-indoline-2-carboxylic acid, which have shown promising activity as both inhibitors of the NF-κB signaling pathway and as cytotoxic agents against various cancer cell lines.
Inhibition of NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammatory responses, cell proliferation, and apoptosis. Its dysregulation is implicated in various diseases, including cancer and chronic inflammatory conditions, making it a significant target for drug discovery.
A series of N-(substituted)phenylamide derivatives of N-Boc-indoline-2-carboxylic acid were synthesized and evaluated for their ability to inhibit NF-κB activity in LPS-stimulated RAW 264.7 macrophage cells. The results highlight the influence of substituents on the phenylamide ring on the inhibitory potency.
| Compound ID | R1 (at N-1) | R2 (in phenylamide) | NF-κB Inhibition IC50 (µM) |
| 1a | Boc | H | > 100 |
| 1b | Boc | 2-CH3 | > 100 |
| 1c | Boc | 3-CH3 | > 100 |
| 1d | Boc | 4-CH3 | 85.2 |
| 1e | Boc | 2-OCH3 | > 100 |
| 1f | Boc | 3-OCH3 | > 100 |
| 1g | Boc | 4-OCH3 | 65.3 |
| 1h | Boc | 2-Cl | > 100 |
| 1i | Boc | 3-Cl | 72.4 |
| 1j | Boc | 4-Cl | 24.1 |
| 1k | Boc | 2-F | > 100 |
| 1l | Boc | 3-F | 88.6 |
| 1m | Boc | 4-F | 69.8 |
| 1n | Boc | 4-CF3 | 45.7 |
| 1o | Boc | 4-NO2 | 38.9 |
| KL-1156 (Ref.) | - | - | 43.9 |
Data synthesized from a study on indoline-2-carboxylic acid derivatives, which are structural isomers of the target isoindoline scaffold.
The data indicates that the presence and position of electron-withdrawing groups on the phenylamide ring significantly impact NF-κB inhibition. Notably, compound 1j , with a chloro group at the 4-position, exhibited the most potent inhibitory activity, surpassing the reference compound.
Cytotoxic Activity Against Cancer Cell Lines
The same series of compounds were evaluated for their cytotoxic effects against a panel of human cancer cell lines, including A549 (lung), SK-OV-3 (ovary), SK-MEL-2 (melanoma), and HCT-15 (colon).
| Compound ID | R1 (at N-1) | R2 (in phenylamide) | A549 IC50 (µM) | SK-OV-3 IC50 (µM) | SK-MEL-2 IC50 (µM) | HCT-15 IC50 (µM) |
| 1a | Boc | H | 18.3 | 25.4 | 19.8 | 29.1 |
| 1d | Boc | 4-CH3 | 15.6 | 19.2 | 17.5 | 22.4 |
| 1g | Boc | 4-OCH3 | 12.3 | 15.8 | 14.1 | 18.7 |
| 1j | Boc | 4-Cl | 9.8 | 11.2 | 10.5 | 13.6 |
| 1m | Boc | 4-F | 14.2 | 17.9 | 16.3 | 20.1 |
| 1n | Boc | 4-CF3 | 10.5 | 13.4 | 11.8 | 15.9 |
| 1o | Boc | 4-NO2 | 11.7 | 14.1 | 12.9 | 16.8 |
| Doxorubicin (Ref.) | - | - | 0.02 | 0.03 | 0.01 | 0.04 |
Data synthesized from a study on indoline-2-carboxylic acid derivatives.
The cytotoxicity data reveals a similar trend to the NF-κB inhibition, where derivatives with electron-withdrawing groups at the 4-position of the phenylamide ring generally exhibit higher potency. Compound 1j was consistently the most active across all tested cell lines, although its potency is modest compared to the standard chemotherapeutic agent, Doxorubicin.
Experimental Protocols
NF-κB Inhibition Assay (Luciferase Reporter Assay)
This assay quantifies the transcriptional activity of NF-κB in response to a stimulus.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Transfection: Cells are transiently transfected with an NF-κB-dependent luciferase reporter plasmid.
-
Compound Treatment: Following transfection, cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 6 hours to activate the NF-κB pathway.
-
Lysis and Luciferase Measurement: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating: Human cancer cell lines (A549, SK-OV-3, SK-MEL-2, HCT-15) are seeded in 96-well plates and incubated for 24 hours.
-
Compound Exposure: The cells are treated with various concentrations of the test compounds for 48 hours.
-
Cell Fixation: The cells are fixed with a 10% trichloroacetic acid (TCA) solution.
-
Staining: The fixed cells are stained with 0.4% Sulforhodamine B (SRB) solution.
-
Washing and Solubilization: Unbound dye is washed away, and the protein-bound dye is solubilized with a 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.
-
Data Analysis: The IC50 values are determined from the dose-response curves.
Visualizations
NF-κB Signaling Pathway
Caption: Canonical NF-κB signaling pathway.
Experimental Workflow for Biological Evaluation
A Comparative Guide to Coupling Reagents for Boc-Isoindoline-1-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals: Optimizing the Synthesis of Peptides and Complex Molecules Incorporating the Conformationally Constrained Isoindoline Scaffold.
The incorporation of non-natural amino acids into peptides and other complex molecules is a key strategy in modern drug discovery, offering pathways to enhanced potency, selectivity, and metabolic stability. Boc-isoindoline-1-carboxylic acid, a conformationally restricted proline analog, is a valuable building block for introducing structural rigidity. However, its sterically hindered nature poses significant challenges to standard peptide coupling protocols, often resulting in low yields and incomplete reactions. This guide provides a comparative analysis of various coupling reagents, supported by experimental data from closely related systems, to facilitate the selection of the most effective method for this demanding substrate.
The Challenge of Coupling a Sterically Hindered Amino Acid
The reduced nucleophilicity of the secondary amine and the steric bulk of the bicyclic ring system in Boc-isoindoline-1-carboxylic acid make amide bond formation a difficult transformation. Studies on the closely related (S)-indoline-2-carboxylic acid have shown that conventional coupling reagents such as HATU, HBTU, and EDC often prove to be ineffective.[1] This necessitates the exploration of more potent activating agents or carefully optimized reaction conditions to achieve satisfactory yields.
Comparative Performance of Coupling Reagents
While direct comparative data for Boc-isoindoline-1-carboxylic acid is limited, performance data for other sterically hindered N-Boc-cyclic amino acids can provide valuable guidance.[2] Furthermore, specific studies on the indoline scaffold highlight the efficacy of specialized reagents. The following table summarizes the expected performance of various coupling reagents.
| Coupling Reagent | Activating Additive | Base | Typical Reaction Time | Typical Yield (%) | Purity (%) | Key Considerations |
| HATU | HOAt (internal) | DIPEA | 1-4 h | >90 | 85-95 | Highly efficient for many hindered couplings with low racemization, but may be ineffective for the isoindoline core. Higher cost.[2] |
| HBTU | HOBt (internal) | DIPEA | 2-6 h | 85-95 | 80-90 | Good balance of reactivity and cost, but like HATU, may show limited success with this specific substrate.[2] |
| EDC/HOBt | HOBt | DIPEA/NMM | 4-12 h | 70-90 | 70-85 | Cost-effective with water-soluble byproducts, but generally requires longer reaction times or double coupling.[2] |
| PyBOP | HOBt (internal) | DIPEA | 1-3 h | >90 | 85-95 | Very efficient, avoids guanidinylation side reactions.[2] |
| BOP-Cl | None | DIPEA | 22 h (reflux) | Poor to Moderate | - | Shown to be effective for the challenging coupling of N-protected alanine to the indoline core where others fail.[1] |
| T3P® | None | Pyridine | - | Poor to Moderate | - | Another effective reagent for the indoline system; offers low epimerization and water-soluble byproducts.[1][3][4] |
Note: Yields and purities are highly dependent on the specific substrates and reaction conditions and should be considered as a guideline. Data for HATU, HBTU, EDC/HOBt, and PyBOP are based on sterically hindered N-Boc-cyclic amino acids.[2] Data for BOP-Cl and T3P are based on the coupling of N-protected alanine with (S)-indoline-2-carboxylic acid methyl ester.[1]
Signaling Pathways and Experimental Workflows
The general mechanism for amide bond formation using a coupling reagent involves the activation of the carboxylic acid, which is then susceptible to nucleophilic attack by the amine.
Caption: General workflow for coupling Boc-isoindoline-1-carboxylic acid.
Detailed Experimental Protocols
The following are representative protocols for the coupling of sterically hindered Boc-protected amino acids. Optimization may be required for Boc-isoindoline-1-carboxylic acid.
Protocol 1: Coupling with HATU (Solution-Phase)
This protocol is adapted for a generic solution-phase coupling.
Materials:
-
Boc-isoindoline-1-carboxylic acid (1.0 eq.)
-
Amine component (e.g., amino acid ester hydrochloride) (1.1 eq.)
-
HATU (1.1 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve Boc-isoindoline-1-carboxylic acid and HATU in anhydrous DMF.
-
Add the amine component to the mixture. If the amine is a hydrochloride salt, it will be neutralized in situ by the DIPEA.
-
Cool the mixture to 0 °C using an ice bath.
-
Add DIPEA dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[2][5]
Protocol 2: Coupling with EDC/HOBt (Solid-Phase Peptide Synthesis)
This protocol describes a single coupling cycle for incorporating the amino acid onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminus
-
Boc-isoindoline-1-carboxylic acid (2.0-3.0 eq. relative to resin loading)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.0-3.0 eq.)
-
1-Hydroxybenzotriazole (HOBt) (2.0-3.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the resin in DMF for 30 minutes in a reaction vessel.
-
If the N-terminus of the resin-bound peptide is protected, perform the appropriate deprotection step (e.g., with TFA for a Boc-protected amine), followed by thorough washing and neutralization.
-
In a separate vessel, prepare the coupling cocktail: dissolve Boc-isoindoline-1-carboxylic acid, EDC, and HOBt in anhydrous DMF.
-
Add the coupling cocktail to the swelled and deprotected resin.
-
Agitate the mixture at room temperature for 4-12 hours. Due to the sterically hindered nature of the amino acid, a double coupling (repeating steps 3-5) may be necessary.
-
Monitor the completion of the coupling using a qualitative test such as the Kaiser test (for primary amines) or the chloranil test (for secondary amines). A negative test indicates a complete reaction.
-
Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF and Dichloromethane (DCM) to remove any unreacted reagents and byproducts.[2]
Protocol 3: Coupling with BOP-Cl (for highly challenging couplings)
This protocol is based on the successful, albeit low-yielding, coupling with the (S)-indoline-2-carboxylic acid scaffold and should be considered when other methods fail.
Materials:
-
N-protected amino acid (e.g., Boc-Alanine) (1.2 eq.)
-
(S)-indoline-2-carboxylic acid methyl ester (1.0 eq.)
-
Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) (1.4 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a two-neck round-bottom flask under a nitrogen atmosphere, dissolve the N-protected amino acid in anhydrous DCM.
-
Cool the solution to 0 °C and add DIPEA (2.0 eq.) and BOP-Cl.
-
Warm the mixture to room temperature and stir for 30 minutes.
-
Cool the mixture again to 0 °C and add the (S)-indoline-2-carboxylic acid methyl ester and the remaining DIPEA (1.0 eq.) in dry DCM.
-
Warm the reaction mixture to room temperature and then stir under reflux for 22 hours.
-
After cooling to room temperature, dilute the reaction with DCM and wash with water and brine.
-
Dry the organic phase over Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography.[1]
The successful incorporation of Boc-isoindoline-1-carboxylic acid is a non-trivial synthetic step that requires careful selection of the coupling reagent. While standard, highly reactive uronium/aminium salt reagents like HATU are the preferred choice for many sterically hindered amino acids, the unique challenges of the isoindoline core may necessitate the use of more powerful phosphonium-based reagents like BOP-Cl or phosphonic anhydrides such as T3P® . For cost-sensitive applications where moderate yields are acceptable, traditional carbodiimide methods with EDC/HOBt can be considered, though longer reaction times and double couplings may be required. Researchers should consider the specific context of their synthesis, including the nature of the coupling partner, scale, and purity requirements, when selecting the optimal conditions.
References
- 1. On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 4. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Enantiomeric Purity Analysis of 2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic Acid by Chiral HPLC
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks like 2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid is a critical step in the synthesis of stereochemically pure active pharmaceutical ingredients (APIs). The presence of an undesired enantiomer can lead to altered pharmacological activity, reduced efficacy, or even adverse toxicological effects. High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the predominant technique for the accurate determination of enantiomeric excess (ee).
This guide provides a comparative overview of suitable chiral HPLC methods for the enantiomeric purity analysis of this compound. We will explore direct separation on two of the most successful classes of CSPs for N-protected amino acids—polysaccharide-based and macrocyclic glycopeptide-based columns—and discuss alternative approaches such as Supercritical Fluid Chromatography (SFC) and indirect analysis via diastereomeric derivatization.
Comparison of Analytical Methods
The selection of an optimal analytical method hinges on factors such as available instrumentation, required resolution, analysis time, and the specific properties of the analyte. While direct chiral HPLC is often preferred for its straightforward approach, alternative methods can offer advantages in terms of speed or when direct resolution is challenging.
| Analytical Method | Principle | Typical Stationary Phase | Key Advantages | Key Considerations |
| Direct Chiral HPLC (Normal Phase) | Enantiomers exhibit differential interactions (hydrogen bonding, π-π interactions, steric hindrance) with a helical polysaccharide polymer. | Polysaccharide-based (e.g., cellulose or amylose derivatives like CHIRALPAK® IA, IC) | High success rate for a broad range of N-protected amino acids; excellent resolution is often achievable. | Requires non-polar, flammable mobile phases; coated versions of CSPs have solvent limitations. |
| Direct Chiral HPLC (Reversed-Phase) | Separation is based on a combination of hydrophobic, ionic, and hydrogen bonding interactions within the complex structure of a macrocycle. | Macrocyclic Glycopeptide-based (e.g., Teicoplanin-based like CHIROBIOTIC® T)[1][2] | Broad selectivity for polar and ionizable compounds; compatible with LC-MS friendly mobile phases.[1] | Columns may require longer equilibration times; separation can be sensitive to mobile phase pH and buffer concentration. |
| Supercritical Fluid Chromatography (SFC) | Enantiomers are separated using a supercritical fluid (typically CO₂) as the main mobile phase component on a chiral stationary phase. | Polysaccharide or other CSPs | Significantly faster analysis times and reduced solvent consumption compared to HPLC. | Requires specialized SFC instrumentation; method development can be complex. |
| Indirect HPLC (Reversed-Phase) | The enantiomers are derivatized with a chiral agent to form diastereomers, which are then separated on a standard achiral column. | Achiral C18 (ODS) | Utilizes standard, non-chiral HPLC columns and instrumentation; can be very sensitive. | Requires an additional reaction step which must be quantitative and free of racemization; the derivatizing agent must be enantiomerically pure. |
Experimental Protocols
Method 1: Polysaccharide-Based CSP (Normal Phase)
This method is based on a general protocol for the enantiomeric separation of N-protected amino acids on an immobilized polysaccharide-based column.
-
Instrumentation: HPLC system with UV detector
-
Chiral Stationary Phase: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm particle size
-
Mobile Phase: Hexane / Ethanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Method 2: Macrocyclic Glycopeptide-Based CSP (Reversed-Phase)
This method is adapted from established procedures for the separation of N-Boc protected amino acids on CHIROBIOTIC® columns.[1][2]
-
Instrumentation: HPLC system with UV detector
-
Chiral Stationary Phase: Astec® CHIROBIOTIC® T (Teicoplanin), 250 x 4.6 mm, 5 µm
-
Mobile Phase: Methanol / 20 mM Ammonium Acetate, pH 5.0 (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in methanol/water (1:1) to a concentration of approximately 0.5 mg/mL.
Experimental Workflow and Logic
The process of analyzing the enantiomeric purity of a chiral compound by HPLC follows a logical sequence from sample preparation to data analysis. This workflow ensures that the results are accurate and reproducible.
The logical flow for selecting an appropriate analytical method involves considering the strengths and requirements of each technique.
References
X-ray Crystallographic Analysis of 2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic Acid Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecules is paramount for rational drug design and development. This guide provides a comparative overview of the X-ray crystallographic data for derivatives related to 2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid, a key building block in medicinal chemistry. Due to the limited availability of public crystallographic data for the parent compound, this guide focuses on structurally similar isoindoline and N-Boc protected cyclic amine derivatives to offer insights into their conformational properties and intermolecular interactions.
Comparative Crystallographic Data
The following tables summarize the key crystallographic parameters for selected derivatives, offering a quantitative comparison of their solid-state structures.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| 2-Methoxyisoindoline-1,3-dione | C₉H₇NO₃ | Monoclinic | P2₁/c | 11.324(2) | 6.6040(14) | 11.862(2) | 117.066(3) | 789.9(3) | 4 |
| 2-(Hydroxymethyl)isoindoline-1,3-dione | C₉H₇NO₃ | Monoclinic | P2₁/c | 11.324(2) | 6.6040(14) | 11.862(2) | 117.066(3) | 789.9(3) | 4 |
| (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid | C₁₁H₁₉NO₅ | Monoclinic | P2₁ | 6.4299(13) | 9.784(2) | 10.279(2) | 90.12(3) | 646.7(2) | 2 |
Structural Insights and Comparison
The isoindoline ring in both 2-methoxyisoindoline-1,3-dione and 2-(hydroxymethyl)isoindoline-1,3-dione is reported to be essentially planar. In these structures, intermolecular interactions, such as C—H···O and O—H···O hydrogen bonds, play a significant role in stabilizing the crystal packing, often forming two or three-dimensional networks.
For instance, in the crystals of 2-methoxyisoindoline-1,3-dione, C—H···O hydrogen bonds link the molecules into two-dimensional slabs. Similarly, the crystal structure of 2-(hydroxymethyl)isoindoline-1,3-dione is stabilized by weak O—H···O hydrogen bonds.
In contrast, the five-membered pyrrolidine ring in (2R,4R)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid adopts an envelope conformation. The crystal packing of this molecule is stabilized by intermolecular O—H···O hydrogen bonds, which link the molecules into chains.
While not direct derivatives of this compound, the analysis of these related structures provides valuable information. The planarity of the isoindoline core in the dione derivatives suggests a rigid scaffold, a desirable feature in drug design for controlling the orientation of substituents. The presence of the bulky tert-butoxycarbonyl (Boc) group, as seen in the pyrrolidine derivative, can significantly influence the molecular conformation and crystal packing, often leading to different intermolecular interaction patterns compared to smaller substituents.
Experimental Protocols
Below are detailed methodologies for the synthesis and crystallization of a representative compound, which can be adapted for other derivatives.
Synthesis of this compound
This protocol describes a general method for the synthesis of the title compound.
Materials:
-
2,3-dihydro-1H-isoindole-1-carboxylic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2,3-dihydro-1H-isoindole-1-carboxylic acid in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate to the solution and stir until dissolved.
-
Add a solution of di-tert-butyl dicarbonate in dioxane dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature overnight.
-
Remove the dioxane under reduced pressure.
-
Wash the aqueous residue with hexane.
-
Acidify the aqueous layer with a 1M HCl solution to pH 2-3.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
X-ray Crystallography
Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified compound in a suitable solvent system, such as ethyl acetate/hexane or dichloromethane/hexane, at room temperature.
Data Collection and Structure Refinement:
-
Mount a suitable single crystal on a goniometer head.
-
Collect X-ray diffraction data at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
Process the collected data, including integration of the diffraction spots and scaling of the data.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data using full-matrix least-squares methods.
-
Locate hydrogen atoms in the difference Fourier map or place them in calculated positions and refine them using a riding model.
Visualizations
The following diagrams illustrate key experimental workflows.
Caption: Synthesis and Crystallization Workflow.
Caption: X-ray Crystallographic Data Analysis Pathway.
A Comparative Guide to 2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic Acid in Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based therapeutics and complex molecule synthesis, the choice of building blocks is paramount to achieving desired pharmacological profiles and synthetic efficiency. 2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid, a conformationally constrained analog of proline, has emerged as a valuable tool for introducing structural rigidity and enhancing the bioactivity of peptides. This guide provides an objective comparison of this advanced building block against other commonly used amino acid derivatives, supported by representative experimental data and detailed protocols.
Unveiling the Advantages: Structural Rigidity and Beyond
This compound, hereafter referred to as Boc-isoindoline-1-carboxylic acid, offers several distinct advantages over more conventional building blocks like Boc-Proline-OH and other acyclic or less constrained amino acids. The core benefit stems from its fused bicyclic structure, which imparts a high degree of conformational rigidity.
Incorporating Boc-isoindoline-1-carboxylic acid into a peptide sequence can lead to:
-
Enhanced Receptor Affinity and Selectivity: By locking a portion of the peptide backbone into a defined conformation, this building block can pre-organize the peptide into a bioactive conformation that is complementary to its target receptor. This can lead to a significant increase in binding affinity and selectivity.
-
Increased Proteolytic Stability: The rigid structure can sterically hinder the approach of proteases, leading to a longer biological half-life of the peptide therapeutic.[1]
-
Improved Pharmacokinetic Properties: The unique three-dimensional shape and increased lipophilicity can positively influence a peptide's absorption, distribution, metabolism, and excretion (ADME) profile.
While offering significant advantages, the steric hindrance of this building block also presents challenges in peptide synthesis, which will be addressed in the experimental section.
Performance Comparison: A Quantitative Perspective
The primary trade-off for the conformational benefits of Boc-isoindoline-1-carboxylic acid is often observed in the efficiency of the coupling reactions during solid-phase peptide synthesis (SPPS). The bulky nature of the isoindoline ring system can lead to slower reaction kinetics and lower coupling yields compared to less sterically hindered amino acids.
The following table summarizes representative quantitative data for the coupling efficiency and purity of peptides incorporating different types of Boc-protected amino acids. It is important to note that yields and purities are highly sequence-dependent.
| Building Block | Representative Coupling Yield (%) | Representative Crude Purity (%) | Key Considerations |
| Boc-Isoindoline-1-carboxylic Acid | 70-90% | 60-85% | Sterically hindered, may require double coupling or more potent coupling reagents (e.g., HATU, HCTU). Longer reaction times are often necessary. Prone to diketopiperazine formation if it is one of the first two residues in the sequence. |
| Boc-Proline-OH | >95% | >90% | Generally high coupling efficiency. Can still be challenging in certain sequences. |
| Boc-Alanine-OH | >98% | >95% | Non-hindered, serves as a baseline for high-efficiency coupling. |
| Boc-Tic-OH (Tetrahydroisoquinoline-3-carboxylic acid) | 85-95% | 75-90% | Another constrained amino acid, less hindered than the isoindoline derivative. Often used to induce turns in peptide structures.[2] |
Note: The data presented are representative values compiled from various sources and are intended for comparative purposes. Actual results will vary based on the specific peptide sequence, coupling reagents, and synthesis conditions.
Experimental Protocols
To achieve optimal results when working with Boc-isoindoline-1-carboxylic acid, careful selection of coupling reagents and reaction conditions is crucial. The following protocols provide detailed methodologies for the incorporation of this building block in solid-phase peptide synthesis.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Coupling of Boc-Isoindoline-1-carboxylic Acid using HATU
This protocol outlines a standard procedure for the coupling of Boc-isoindoline-1-carboxylic acid onto a resin-bound peptide with a free N-terminal amine using the highly efficient HATU coupling reagent.
Materials:
-
Boc-isoindoline-1-carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Rink Amide resin with a free N-terminal amine
-
Dichloromethane (DCM)
-
20% Piperidine in DMF (for Fmoc deprotection if applicable)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
N-terminal Deprotection (if necessary): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF (2 x 10 minutes) to expose the free amine. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Activation: In a separate vial, dissolve Boc-isoindoline-1-carboxylic acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Base Addition: Add DIPEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes. The solution may change color, indicating activation.
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 2-4 hours at room temperature. For difficult couplings, the reaction time can be extended or a second coupling can be performed.
-
Monitoring the Coupling: Perform a Kaiser (ninhydrin) test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. A positive result (blue/purple beads) indicates incomplete coupling, and a second coupling is recommended.
-
Washing: After complete coupling, wash the resin thoroughly with DMF (5x) and DCM (3x) to remove any unreacted reagents and byproducts.
-
Chain Elongation: Proceed to the next deprotection and coupling cycle.
Protocol 2: Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the resin and the removal of the Boc protecting group and any acid-labile side-chain protecting groups.
Materials:
-
Peptide-bound resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (scavenger)
-
Water (scavenger)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-bound resin with DCM and dry it under a stream of nitrogen.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether. A white precipitate of the crude peptide should form.
-
Peptide Isolation: Centrifuge the tube to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow and Rationale
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict the experimental workflow and the logical advantage of using conformationally constrained building blocks.
References
A Comparative Guide to the Applications of 2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic Acid in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks and synthetic methodologies is paramount for efficient and successful outcomes. 2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid, a conformationally constrained amino acid derivative, presents itself as a valuable tool in synthetic chemistry. This guide provides an objective comparison of its application in two key areas: peptide synthesis and chiral resolution, comparing its underlying strategic principles with common alternatives and providing supporting data where available in the scientific literature.
Application 1: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The rigid isoindoline scaffold of this compound makes it an attractive building block for the synthesis of peptidomimetics and conformationally constrained peptides. Such peptides can exhibit enhanced metabolic stability, receptor affinity, and bioavailability. The choice of the N-terminal protecting group is a critical decision in solid-phase peptide synthesis (SPPS), with the Tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) strategies being the most prevalent.
Comparison of Boc vs. Fmoc Strategies for Constrained Amino Acid Incorporation
| Feature | Boc (Tert-butoxycarbonyl) Strategy | Fmoc (9-fluorenylmethyloxycarbonyl) Strategy |
| Nα-Deprotection | Strong acid (e.g., Trifluoroacetic acid - TFA) | Base (e.g., 20% Piperidine in DMF) |
| Side-Chain Protection | Typically Benzyl (Bzl)-based (strong acid labile) | Typically tert-Butyl (tBu)-based (acid labile) |
| Orthogonality | "Quasi-orthogonal" - relies on differential acid lability | Fully orthogonal |
| Advantages for Constrained Residues | Acidic deprotection can reduce peptide aggregation.[1] | Milder conditions can be beneficial for sensitive sequences. |
| Disadvantages for Constrained Residues | Harsh final cleavage (HF) may be required.[2] | Steric hindrance can lead to slower coupling and deprotection. |
| Typical Crude Purity | Can be lower due to harsher conditions and side reactions. | Often higher due to milder conditions. |
| Typical Overall Yield | Can be affected by chain loss during repeated acid treatments. | Generally high, but can be sequence-dependent. |
Experimental Protocols
General Protocol for Boc-SPPS of a Peptide Containing this compound:
-
Resin Preparation: Swell a suitable resin (e.g., Merrifield or PAM resin) in Dichloromethane (DCM).
-
First Amino Acid Coupling: Couple the C-terminal Boc-protected amino acid to the resin.
-
Deprotection: Remove the Boc group with 50% TFA in DCM.
-
Neutralization: Neutralize the resin-bound amine with a base such as diisopropylethylamine (DIEA).
-
Coupling of this compound:
-
Dissolve this compound (2-4 equivalents) and a coupling agent (e.g., HBTU, 2-4 equivalents) in N,N-Dimethylformamide (DMF).
-
Add DIEA (4-8 equivalents) to the solution.
-
Add the activated amino acid solution to the resin and shake for 2-24 hours. Monitoring the coupling reaction (e.g., with a ninhydrin test) is crucial due to potential steric hindrance. Double coupling may be necessary.
-
-
Repeat: Repeat the deprotection, neutralization, and coupling steps for subsequent amino acids.
-
Cleavage: Cleave the completed peptide from the resin using a strong acid like hydrofluoric acid (HF) with appropriate scavengers.
General Protocol for Fmoc-SPPS of a Peptide Containing a Constrained Amino Acid:
-
Resin Preparation: Swell a suitable resin (e.g., Wang or Rink Amide resin) in DMF.
-
First Amino Acid Coupling: Couple the C-terminal Fmoc-protected amino acid to the resin.
-
Deprotection: Remove the Fmoc group with 20% piperidine in DMF.
-
Coupling of Fmoc-isoindoline-1-carboxylic Acid:
-
Dissolve Fmoc-isoindoline-1-carboxylic acid (2-4 equivalents), a coupling agent (e.g., HBTU/HATU, 2-4 equivalents), and an additive (e.g., HOBt, 2-4 equivalents) in DMF.
-
Add DIEA (4-8 equivalents) to the solution.
-
Add the activated amino acid solution to the resin and shake for 1-12 hours.
-
-
Repeat: Repeat the deprotection and coupling steps for subsequent amino acids.
-
Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a TFA "cocktail" with scavengers.
Workflow Diagrams
References
Safety Operating Guide
Comprehensive Safety and Handling Guide for 2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid. The following procedures are designed to ensure the safe handling of this chemical and to minimize risks in the laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are summarized in the table below.
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[1] |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[1][2] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1][2] |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation.[1] |
Hazard Pictogram: GHS07 (Exclamation Mark)[1]
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Impervious gloves, such as nitrile rubber. Always inspect gloves before use and dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[3] |
| Eye and Face Protection | Safety glasses with side-shields or goggles | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[4][5] A face shield may be required for splash hazards. |
| Skin and Body Protection | Laboratory coat | A standard laboratory coat should be worn. For larger quantities or potential for splashing, lightweight protective clothing may be necessary. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Required if exposure limits are exceeded or if irritation or other symptoms are experienced.[4] Use only in a chemical fume hood.[3] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following operational procedures is crucial for the safe handling of this compound.
-
Preparation and Engineering Controls :
-
Handling :
-
Storage :
Emergency Procedures
| Incident | First-Aid Measures |
| If Inhaled | Remove the person to fresh air and keep them comfortable for breathing.[1][4] If experiencing respiratory symptoms, call a POISON CENTER or doctor.[1] |
| If on Skin | Take off immediately all contaminated clothing. Rinse skin with water.[1] If skin irritation occurs, get medical advice/attention.[2][4] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4] If eye irritation persists, get medical advice/attention.[2][4] |
| If Swallowed | Immediately call a POISON CENTER or doctor.[1] Rinse mouth. Do NOT induce vomiting.[1] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical Disposal :
-
Contaminated Packaging Disposal :
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
